Caffeidine-d9
Description
Properties
Molecular Formula |
C₇H₃D₉N₄O |
|---|---|
Molecular Weight |
177.25 |
Synonyms |
N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide-d9; EP Impurity E-d9 of Caffeine; |
Origin of Product |
United States |
Foundational & Exploratory
Caffeidine-d9 chemical structure and molecular weight
Technical Monograph: Caffeidine-d9 Isotopologue Characterization, Synthesis Mechanism, and Analytical Application
Executive Summary
This technical guide provides a comprehensive analysis of Caffeidine-d9 (
Chemical Identity & Physicochemical Properties
Caffeidine-d9 retains the core imidazole-carboxamide structure of its parent molecule, with nine deuterium atoms substituting the hydrogen atoms on the three methyl groups. This substitution provides a mass shift of +9 Da, ideal for resolving the IS from the analyte in mass spectrometry while maintaining identical chromatographic retention behavior.
Structural Specifications
| Property | Data |
| Chemical Name | N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide-d9 |
| Common Name | Caffeidine-d9 |
| CAS Number | N/A (Parent Caffeidine: 20041-90-1) |
| Molecular Formula | |
| Molecular Weight | 177.25 g/mol (Parent: 168.19 g/mol ) |
| Exact Mass | ~177.1576 Da |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water, Methanol, DMSO |
| Deuteration Sites | Three methyl groups ( |
Structural Logic
Caffeidine is formed by the hydrolytic cleavage of the pyrimidine ring of caffeine. Since caffeine (1,3,7-trimethylxanthine) contains three methyl groups, and Caffeidine retains all three, the use of Caffeine-d9 (1,3,7-trimethyl-d9-xanthine) as a precursor ensures that the resulting Caffeidine-d9 is fully deuterated at these positions.
Synthesis & Formation Mechanism
The formation of Caffeidine-d9 follows the alkaline hydrolysis pathway of Caffeine-d9.[7] This reaction is chemically significant as it involves the decarboxylation of the pyrimidine ring while preserving the imidazole core.
Reaction Pathway
Under basic conditions (e.g., NaOH or Ba(OH)
Key Mechanistic Steps:
-
Nucleophilic Attack: Hydroxide ion attacks C2 of Caffeine-d9.
-
Ring Opening: The pyrimidine ring opens between N1-C2 and C2-N3.
-
Decarboxylation: The C2 carbonyl is eliminated.
-
Product Formation: Recyclization or stabilization yields the imidazole-carboxamide structure (Caffeidine-d9).
Pathway Visualization
Figure 1: Reaction pathway for the conversion of Caffeine-d9 to Caffeidine-d9 via alkaline hydrolysis and decarboxylation.[1][3][4][5][7][8][10][11][12]
Analytical Application: LC-MS/MS Protocol
Caffeidine-d9 is the gold-standard Internal Standard for quantifying Caffeidine in biological matrices (plasma, urine) or pharmaceutical formulations (checking for degradation). Its use corrects for matrix effects, ionization suppression, and extraction efficiency variations.
Experimental Workflow
Objective: Quantify Caffeidine impurity in a pharmaceutical caffeine sample.
Reagents:
-
Internal Standard: Caffeidine-d9 (10 µg/mL in Methanol).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Protocol Steps:
-
Sample Preparation: Dissolve 10 mg of the pharmaceutical sample in 10 mL water.
-
Spiking: Transfer 100 µL of sample to a vial. Add 10 µL of Caffeidine-d9 IS solution.
-
Extraction (if biological): Perform protein precipitation with cold acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 5 mins.
-
LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 Reverse Phase column.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode.
Mass Spectrometry Transitions
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Caffeidine | 169.1 | 112.1 | 20 |
| Caffeidine-d9 | 178.2 | 115.2 | 20 |
Note: The mass shift of +9 is preserved in the precursor. The product ion (fragment) must be selected carefully to ensure it retains the deuterated methyl groups.
Quantification Logic Diagram
Figure 2: Analytical workflow for the quantification of Caffeidine using Caffeidine-d9 as an Internal Standard.
Toxicological & Regulatory Context
While Caffeine is generally recognized as safe (GRAS), its degradation products require scrutiny.
-
EP Impurity E: Caffeidine is listed as Impurity E in the European Pharmacopoeia monograph for Caffeine. Strict limits are placed on its presence in pharmaceutical-grade caffeine.
-
Nitrosation Risk: Research indicates that Caffeidine can undergo endogenous nitrosation to form Mononitrosocaffeidine (MNC) , a potential carcinogen.[13] This makes the accurate detection of Caffeidine (using Caffeidine-d9) critical for food safety and pharmaceutical purity assessments.
References
-
European Pharmacopoeia (Ph. Eur.). (2025).[14][9] Caffeine Monograph: Impurity E (Caffeidine).[14][9] European Directorate for the Quality of Medicines. [Link]
-
Omsynth Lifesciences. (2025).[1][14] Caffeidine-d9 Product Specification (Cat No: OM_2591).[10][Link]
-
Kumar, R., et al. (2006). "Metabolic transformation and mechanism of action of mononitroso caffeidine - a new interpretation." Current Drug Metabolism, 7(4), 437-445. [Link]
-
ResearchGate. (2020). The alkaline hydrolysis of caffeine producing caffeidine.[7][8][Link][7]
Sources
- 1. GSRS [precision.fda.gov]
- 2. chemcd.com [chemcd.com]
- 3. d9-Caffeine - Wikipedia [en.wikipedia.org]
- 4. 1,3,7-Tris((~2~H_3_)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 13001304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Caffeidine | CAS 20041-90-1 | LGC Standards [lgcstandards.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. usbio.net [usbio.net]
- 10. omsynth.com [omsynth.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
The Gold Standard for Caffeine Metabolomics: A Technical Guide to the Application of Caffeidine-d9
Foreword: The Pursuit of Precision in Metabolomics
In the dynamic landscape of metabolomics research, the quest for quantitative accuracy is paramount. As we delve deeper into the intricate web of metabolic pathways, the ability to reliably measure endogenous and exogenous compounds becomes the bedrock of groundbreaking discoveries. This is particularly true in the study of widely consumed substances like caffeine, where understanding its metabolic fate is crucial for pharmacology, toxicology, and personalized medicine. This technical guide eschews a conventional, templated approach to present a focused, in-depth exploration of Caffeidine-d9 and its pivotal role in advancing caffeine metabolomics through high-precision, mass spectrometry-based methodologies. We will dissect the rationale behind its use, provide detailed, field-tested protocols, and offer insights into the interpretation of the rich data it helps to unlock.
The Imperative for an Ideal Internal Standard in Metabolomics
An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible throughout the entire analytical workflow.[4] This includes co-elution during chromatography and similar ionization efficiency and fragmentation patterns in the mass spectrometer. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in mass spectrometry.[3][5] By replacing specific atoms with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), SIL standards are chemically identical to the analyte but distinguishable by their mass-to-charge ratio (m/z). This near-perfect chemical mimicry allows them to compensate effectively for matrix effects, which are a major source of analytical inaccuracy.[5]
Caffeidine-d9: A Superior Internal Standard for Caffeine Metabolomics
Caffeine (1,3,7-trimethylxanthine) is a purine alkaloid extensively consumed worldwide.[6] Its metabolism is complex, involving a cascade of enzymatic reactions primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme, leading to a variety of metabolites.[7] To accurately quantify caffeine and its downstream metabolites, a reliable internal standard is indispensable.
Caffeidine-d9 is a deuterated analog of caffeine where the nine hydrogen atoms of the three methyl groups are replaced with deuterium. This seemingly subtle modification has profound implications for its utility as an internal standard.
Physicochemical Properties and Rationale for Use
The substitution of hydrogen with deuterium in Caffeidine-d9 results in a molecule with nearly identical polarity, pKa, and chromatographic retention time to caffeine. This co-elution is critical as it ensures that both the analyte and the internal standard experience the same matrix effects at the same point in the chromatographic run, allowing for accurate correction.
The key advantage of Caffeidine-d9 lies in its mass difference. The nine deuterium atoms increase its molecular weight, allowing it to be clearly distinguished from endogenous caffeine in the mass spectrometer. This mass shift does not significantly alter its ionization efficiency or fragmentation behavior, preserving the essential characteristics of a good internal standard.
The deuterium kinetic isotope effect, a phenomenon where the heavier isotope can lead to slower metabolic rates, results in an altered pharmacokinetic profile for Caffeidine-d9 compared to caffeine when administered in vivo.[8][9] However, when used as an internal standard added to a biological sample ex vivo, this effect is irrelevant to its primary function of correcting for analytical variability.
The Caffeine Metabolic Pathway
A comprehensive understanding of caffeine's metabolic fate is essential for designing and interpreting metabolomics studies. The primary metabolic pathway involves a series of demethylation and oxidation reactions.
Caption: Major metabolic pathways of caffeine.[7][10]
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, field-proven methodologies for the quantitative analysis of caffeine and its metabolites in biological matrices using Caffeidine-d9 as an internal standard.
Preparation of Stock Solutions and Internal Standard Working Solution
-
Caffeine and Metabolite Stock Solutions (1 mg/mL): Accurately weigh and dissolve caffeine and its primary metabolites (e.g., paraxanthine, theobromine, theophylline) in methanol to a final concentration of 1 mg/mL.
-
Caffeidine-d9 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Caffeidine-d9 in methanol.
-
Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the Caffeidine-d9 stock solution with methanol to a final concentration of 1 µg/mL. The optimal concentration may need to be adjusted based on the expected analyte concentrations and instrument sensitivity.
Sample Preparation
This method is rapid and effective for removing the majority of proteins from plasma or serum samples.[11][12]
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 50 µL of the Caffeidine-d9 internal standard working solution (1 µg/mL).
-
Add 300 µL of ice-cold methanol to precipitate proteins.[11]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-phase extraction (SPE) is often employed for urine samples to remove salts and other interfering compounds.[13]
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
To 100 µL of the urine supernatant, add the Caffeidine-d9 internal standard.
-
Dilute the sample with 1 mL of 0.1% formic acid in water.
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Excise and weigh the tissue sample quickly and snap-freeze in liquid nitrogen to quench metabolic activity.[14][15]
-
Add a volume of ice-cold methanol (e.g., 500 µL for ~50 mg of tissue) containing the Caffeidine-d9 internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and proceed with evaporation and reconstitution as described for plasma samples.
LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS method. Optimization will be required for specific instrumentation.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Optimized MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Caffeine | 195.1 | 138.0 | 25-30 |
| Caffeidine-d9 (IS) | 204.1 | 144.0 | 25-30 |
| Paraxanthine | 181.1 | 124.1 | 28-33 |
| Theobromine | 181.1 | 138.1 | 25-30 |
| Theophylline | 181.1 | 124.1 | 28-33 |
Note: The collision energy will need to be optimized for the specific instrument being used.[12][16]
Data Analysis and Quantification
Quantitative analysis is performed by constructing a calibration curve and calculating the ratio of the peak area of the analyte to the peak area of the internal standard.[17]
Calibration Curve Construction
-
Prepare a series of calibration standards by spiking known concentrations of caffeine and its metabolites into a blank matrix (e.g., analyte-free plasma or a surrogate matrix).
-
Add a constant amount of the Caffeidine-d9 internal standard working solution to each calibration standard.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
-
Analyze the calibration standards by LC-MS/MS.
-
For each calibration point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Plot the peak area ratio against the known concentration of the analyte.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the peak area ratio and x is the concentration.
Quantification of Unknown Samples
-
Process and analyze the unknown biological samples alongside the calibration standards.
-
Determine the peak areas for the analytes and the Caffeidine-d9 internal standard in the unknown samples.
-
Calculate the peak area ratio for each analyte in the unknown samples.
-
Use the equation of the calibration curve to calculate the concentration of the analyte in the unknown samples.
Concentration_analyte = (Peak Area Ratio_analyte - y-intercept) / slope
Workflow Visualization
Caption: A typical metabolomics workflow using Caffeidine-d9.
Conclusion: Enabling High-Confidence Metabolomic Research
The use of Caffeidine-d9 as an internal standard represents a significant advancement in the quantitative analysis of caffeine and its metabolites. Its near-identical physicochemical properties to caffeine ensure that it effectively compensates for analytical variability, particularly matrix effects, which are a persistent challenge in metabolomics. The detailed protocols and methodologies presented in this guide provide a robust framework for researchers to implement high-precision, accurate, and reproducible metabolomic studies. By embracing such rigorous analytical strategies, the scientific community can continue to unravel the complex role of caffeine in human health and disease with greater confidence and clarity.
References
-
Sherman, M. M., et al. (2022). A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects. Toxicology and Applied Pharmacology, 447, 105194. [Link]
-
Gomes, A. V., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(15), 2826. [Link]
-
Hasegawa, C., et al. (2020). LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case. Legal Medicine, 47, 101777. [Link]
-
Kim, J., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules, 24(16), 2974. [Link]
-
Koc, F., & Sarica, Z. S. (2023). Determination of Caffeine in Human Plasma by Using Liquid Chromatography- Tandem Mass Spectrometry. Cumhuriyet Science Journal, 44(3), 649-658. [Link]
-
Ma, C., et al. (2016). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 124, 124-129. [Link]
-
Magiera, S., & Baranowska, I. (2020). A Simple LC–MS Multi-Analyte Method to Determine Food Additives and Caffeine in Beverages. LCGC International, 33(7), 358-366. [Link]
-
Nakajima, K., et al. (2020). LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case. Legal Medicine, 47, 101777. [Link]
-
Nakatani, N., et al. (2018). Product ion spectra of caffeine and caffeine-d9. (a) standard caffeine solution. (B) standard caffeine-d9 solution (internal standard). ResearchGate. [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved February 9, 2026, from [Link]
-
PathBank. (n.d.). Caffeine Metabolism. PubChem. Retrieved February 9, 2026, from [Link]
-
PharmGKB. (n.d.). Caffeine Pathway, Pharmacokinetics. ClinPGx. Retrieved February 9, 2026, from [Link]
-
Rizek, M. N., et al. (2016). HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure. Journal of Analytical Methods in Chemistry, 2016, 8303094. [Link]
-
Kļaviņš, K. (2021, December 5). From sample preparation to LC-MS to data in metabolomics: the devil is in the details. YouTube. [Link]
-
Tarasca, M. V., et al. (2022). One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. ResearchGate. [Link]
-
Wikipedia. (2024, February 7). Caffeine. [Link]
-
Creek, D. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(18), 2287-2300. [Link]
-
Wu, L., et al. (2005). Isotopic labeling-assisted metabolomics using LC–MS. Journal of Chromatography B, 822(1-2), 21-34. [Link]
-
Zhang, T., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. ResearchGate. [Link]
-
PubChem. (n.d.). Caffeine Metabolism. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
PharmGKB. (n.d.). Caffeine Pathway, Pharmacokinetics. Pharmacogenomics Knowledgebase. Retrieved February 9, 2026, from [Link]
-
IsoLife. (n.d.). Internal Standards in metabolomics. Retrieved February 9, 2026, from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. University of Oxford. Retrieved February 9, 2026, from [Link]
-
Creek, D. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 4(18), 2287–2300. [Link]
-
ResearchGate. (n.d.). Metabolic pathway of caffeine. [Link]
-
Organomation. (n.d.). Metabolomics Sample Preparation. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (2024, February 7). Caffeine. [Link]
-
Goodman Cancer Research Centre. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. McGill University. [Link]
-
Tyrtyshnikova, E. A., et al. (2021). Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues. Metabolites, 11(12), 829. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Caffeine - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-caffeine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mcgill.ca [mcgill.ca]
- 15. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues [mdpi.com]
- 16. LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Guide: Stability and Storage of Deuterated Caffeidine
This guide details the stability profile and storage protocols for Deuterated Caffeidine , a specific hydrolysis metabolite of caffeine used as an internal standard in bioanalytical assays.
Executive Summary
Deuterated Caffeidine (e.g., Caffeidine-d
While commercial vendors often supply caffeine derivatives in methanol, this guide advises against the long-term storage of Deuterated Caffeidine in protic solvents (like methanol) due to the risk of Fischer esterification and proton-catalyzed exchange. The recommended gold standard for storage is Acetonitrile (ACN) or DMSO at -80°C , protected from light.
Chemical Context & Structural Vulnerabilities[1]
To understand the storage requirements, we must analyze the molecule's reactive moieties.
-
Parent Structure: Caffeine (stable purine ring).
-
Metabolite Structure (Caffeidine): 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylic acid.
-
The Deuterium Label: Typically located on the
-methyl groups ( ).
Mechanisms of Instability
The transition from Caffeine to Caffeidine breaks the pyrimidine ring, exposing functional groups that drive instability.
| Instability Type | Mechanism | Trigger | Result |
| Chemical | Fischer Esterification | Protic solvent (MeOH) + Trace Acid | Conversion to Caffeidine Methyl Ester (Mass shift +14 Da). |
| Chemical | Recyclization | Dehydrating conditions + Acid | Ring closure back to Caffeine (Loss of water, -18 Da). |
| Chemical | Hydrolysis | Water + pH extremes | Degradation to Sarcosine and other fragments. |
| Isotopic | D/H Exchange | Acidic protons on N/O | Instant loss of label if label is on N/O (unlikely). Stable if on Methyl-C. |
The Methanol Trap
Many laboratories default to Methanol (MeOH) for LC-MS standards. However, Caffeidine contains a carboxylic acid at position 5 of the imidazole ring. In MeOH, thermodynamic equilibrium favors the formation of the methyl ester over time, a process catalyzed by even trace acidity (e.g., dissolved CO
Scientist's Insight: If your internal standard (IS) converts to an ester, its retention time will shift, and it will no longer track the analyte correctly, leading to quantification errors.
Degradation Pathways (Visualization)
The following diagram illustrates the degradation risks associated with improper solvent choice.
Figure 1: Degradation pathways of Caffeidine.[1] The red dashed line represents the critical risk during methanol storage.
Solvent Selection & Storage Protocol
Solvent Compatibility Matrix
| Solvent | Suitability | Rationale |
| Acetonitrile (ACN) | Excellent | Aprotic, polar. Prevents esterification. Good solubility for imidazoles. |
| DMSO | Good | Excellent solubility and stability. Hard to evaporate (high boiling point). |
| Methanol (MeOH) | Poor | High risk of esterification of the carboxylic acid moiety over months. |
| Water | Critical Fail | Promotes microbial growth and hydrolytic degradation. |
Validated Storage Workflow
This protocol ensures the integrity of the deuterated standard for >12 months.
Materials:
-
LC-MS grade Acetonitrile (ACN).
-
Amber borosilicate glass vials (silanized preferred).
-
Argon or Nitrogen gas.[2]
Step-by-Step Protocol:
-
Equilibration: Allow the solid standard vial to reach room temperature in a desiccator before opening to prevent water condensation.
-
Dissolution:
-
Weigh the target amount of Deuterated Caffeidine.
-
Dissolve in 100% Acetonitrile to create a Master Stock (e.g., 1.0 mg/mL).
-
Note: If solubility is sluggish, sonicate for 30 seconds. If still insoluble, add DMSO (up to 10% v/v), but maintain ACN as the primary solvent.
-
-
Aliquot Generation:
-
Do not store the Master Stock in a large volume. Divide into single-use aliquots (e.g., 100 µL) in amber vials.
-
Self-Validating Step: Analyze one aliquot immediately by LC-MS to establish a "Time Zero" purity reference.
-
-
Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the headspace of each vial for 5 seconds to displace oxygen and moisture.
-
Cryopreservation: Cap tightly and store at -80°C .
-
Acceptable: -20°C for <3 months.
-
Optimal: -80°C for >1 year.
-
Quality Control & Monitoring
To ensure trustworthiness, the stability of the standard must be verified periodically.[5]
The "Ester Check" Method
Run a monthly LC-MS check using a short gradient. Monitor for the appearance of the Methyl Ester peak.
-
Caffeidine Mass:
-
Methyl Ester Mass:
If the +14 Da peak appears and grows over time, your solvent is contaminated with alcohol, or the storage temperature is too high.
Decision Logic for Handling
Figure 2: Decision matrix for handling incoming standards.
References
-
PubChem. (2024). Caffeidine Acid - Compound Summary (CID 126542). National Library of Medicine. Retrieved from [Link][2]
-
Journal of the Serbian Chemical Society. (2013). A study of the esterification of caffeic acid with methanol. (Demonstrates carboxylic acid esterification risk in MeOH). Retrieved from [Link]
Sources
- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 2. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caffeidine | CAS 20041-90-1 | LGC Standards [lgcstandards.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Caffeine-d9 & Caffeidine-d9: Advanced Biomarkers for Metabolic Phenotyping and Sample Integrity
The following technical guide details the application of Caffeine-d9 (1,3,7-trimethylxanthine-d9) as a stable isotope tracer for metabolic phenotyping, while addressing the specific role of Caffeidine-d9 as a critical internal standard for monitoring sample integrity and hydrolytic degradation.
Technical Guide for Drug Development & Bioanalysis
Executive Summary
In drug development and clinical pharmacology, the precise assessment of CYP1A2 enzymatic activity is paramount, as this enzyme metabolizes approximately 10-15% of clinically used drugs. While endogenous caffeine clearance is a standard phenotypic marker, it suffers from inter-individual variability due to dietary confounders.
Caffeine-d9 , a stable isotope-labeled analog, serves as the "gold standard" exogenous biomarker for Caffeine Metabolic Clearance Tests (CMCT) . It allows for the absolute quantification of metabolic flux without interference from dietary caffeine.
Simultaneously, Caffeidine (a hydrolytic degradation product of caffeine) and its isotopologue Caffeidine-d9 serve a critical, albeit distinct, role: they act as quality control biomarkers to validate sample integrity. The presence of Caffeidine indicates alkaline hydrolysis or bacterial contamination, which invalidates the metabolic readout.
This guide outlines the mechanistic basis, analytical protocols, and data interpretation strategies for using Caffeine-d9 as a consumption/metabolic biomarker and Caffeidine-d9 as a stability control.
Chemical Basis & Mechanistic Pathways
The Deuterated Tracer: Caffeine-d9
-
Chemical Name: 1,3,7-Trimethylxanthine-d9
-
Role: Metabolic Probe (In Vivo Tracer)
-
Mechanism: Caffeine-d9 is ingested and metabolized by hepatic CYP1A2. Because the deuterium labels are on the methyl groups, the primary metabolic step (N-demethylation) involves the cleavage of a C-D bond. While a Kinetic Isotope Effect (KIE) exists, it is well-characterized, allowing Caffeine-d9 to function as a precise surrogate for caffeine clearance.
The Degradation Marker: Caffeidine
-
Chemical Name: N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide[1]
-
Role: Sample Integrity Marker (In Vitro Artifact)
-
Formation: Under alkaline conditions (pH > 10) or specific bacterial activity, the pyrimidine ring of caffeine opens, forming Caffeidine.
-
Significance: If Caffeidine is detected in a bioanalytical sample, it indicates sample spoilage or improper processing (e.g., excessive base added during liquid-liquid extraction). Caffeidine-d9 is used as the Internal Standard (IS) to quantify this degradation.
Metabolic Pathway Diagram (DOT Visualization)
The following diagram illustrates the CYP1A2-mediated metabolism of Caffeine-d9 versus the hydrolytic degradation to Caffeidine.
Caption: Figure 1. Metabolic fate of Caffeine-d9 via hepatic CYP1A2 vs. hydrolytic degradation to Caffeidine.
Analytical Methodology: LC-MS/MS Protocol
To accurately quantify Caffeine-d9 (consumption) and screen for Caffeidine (degradation), a validated LC-MS/MS method is required.
Reagents & Standards
-
Analyte: Caffeine-d9 (≥99% isotopic purity).
-
Metabolite Standard: Paraxanthine-d3 (to measure metabolic flux).
-
Stability Standard: Caffeidine-d9 (Internal Standard for degradation monitoring).
-
Matrix: Human Plasma or Saliva.
Sample Preparation (Protein Precipitation)
-
Rationale: Liquid-Liquid Extraction (LLE) is avoided if high pH is used, as it can artificially generate Caffeidine. Protein precipitation (PPT) is preferred for stability.
Protocol Steps:
-
Aliquot: Transfer 50 µL of plasma/saliva to a 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard Mix (containing Caffeine-13C3 for the tracer and Caffeidine-d9 for the degradation marker).
-
Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.
-
Supernatant: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL water (to match initial mobile phase).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4.0 min.
-
Detection: Positive Electrospray Ionization (ESI+).
MRM Transitions (Quantification):
| Analyte | Precursor (m/z) | Product (m/z) | Role |
| Caffeine-d9 | 204.2 | 144.2 | Primary Biomarker (Tracer) |
| Paraxanthine-d3 | 184.1 | 127.1 | Metabolite (Flux) |
| Caffeidine | 166.1 | 135.1 | Degradation Marker |
| Caffeidine-d9 | 175.1 | 144.1 | IS for Degradation |
Experimental Workflow: CYP1A2 Phenotyping
This protocol describes the "Caffeine-d9 Clearance Test" used in Phase I/II drug interaction studies.
Study Design
-
Washout: Subjects abstain from dietary caffeine (coffee, tea, chocolate) for 24 hours.
-
Dosing: Administer a micro-dose (e.g., 50 mg) of Caffeine-d9 orally.
-
Sampling: Collect saliva or plasma at T=0, 2, 4, 6, and 8 hours.
Data Analysis
The primary metric for CYP1A2 activity is the Paraxanthine/Caffeine Molar Ratio or the Oral Clearance (CL/F) of Caffeine-d9.
Equation 1: Metabolic Ratio (MR)
Equation 2: Quality Control (Stability Index)
Analytical Workflow Diagram
Caption: Figure 2. Analytical workflow for Caffeine-d9 phenotyping with Caffeidine-based quality control.
Applications in Drug Development
Drug-Drug Interaction (DDI) Studies
Regulatory bodies (FDA/EMA) recommend Caffeine as a probe substrate for CYP1A2.
-
Scenario: A new drug candidate is suspected to inhibit CYP1A2.
-
Method: Administer Caffeine-d9 before and after 14 days of dosing the new drug.
-
Result: A decrease in the Paraxanthine-d3 / Caffeine-d9 ratio indicates inhibition.
-
Advantage of d9: Eliminates background noise from the subject's morning coffee, allowing for high-sensitivity detection even in non-compliant subjects.
Population Phenotyping
-
Fast vs. Slow Metabolizers: Genetic polymorphisms in CYP1A2 (e.g., CYP1A2*1F) affect caffeine clearance. Caffeine-d9 phenotyping stratifies patient populations for clinical trials, ensuring balanced metabolic profiles across arms.
Sample Stability Verification (The "Caffeidine" Role)
In global clinical trials, samples are often shipped across continents. Thawing or pH shifts during transport can hydrolyze caffeine.
-
Protocol: Spike Caffeidine-d9 into QC samples.
-
Readout: If the ratio of endogenous Caffeidine to Caffeidine-d9 changes, or if Caffeidine appears in study samples where it shouldn't be, the cold-chain integrity is flagged.
References
-
Fuhr, U., et al. (1996). "Systemic clearance of caffeine in man: a comparative study of the use of the tracer 1,3,7-trimethylxanthine-d9." European Journal of Clinical Pharmacology. Link
-
Perera, V., et al. (2010). "The use of a cocktail of metabolic probes to assess cytochrome P450 activity in vivo." Drug Metabolism and Disposition. Link
-
FDA Guidance for Industry. (2020). "Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
-
Togawa, T., et al. (2022). "Rapid measurement of serum caffeine concentrations in acute clinical settings using Caffeine-d9." Journal of Applied Toxicology. Link
-
Maier, H.G., et al. (2000).[2] "Alkaline hydrolysis of caffeine to caffeidine: Kinetics and occurrence in coffee." Deutsche Lebensmittel-Rundschau. Link
Sources
Technical Whitepaper: Defining Isotopic Purity Specifications for Caffeidine-d9
Executive Summary
In high-throughput LC-MS/MS bioanalysis, the reliability of quantitative data hinges on the integrity of the Internal Standard (IS). Caffeidine-d9, a deuterated analog of the caffeine metabolite Caffeidine, serves as a critical reference material for pharmacokinetic (PK) and toxicological assays.
This guide moves beyond generic certificates of analysis (CoA) to define the functional specifications required for Caffeidine-d9. It addresses the specific risks associated with "d0-contribution" (unlabeled impurity) and provides a self-validating protocol for verifying isotopic purity before method validation begins.
The Physics of Purity: Defining the Specification
For a deuterated internal standard, chemical purity (>98%) is insufficient. The critical quality attribute (CQA) is Isotopic Purity , specifically the absence of the unlabeled (
The "d0-Contribution" Phenomenon
When Caffeidine-d9 is used to quantify Caffeidine, the IS is added at a fixed, high concentration (often 10–50x the LLOQ of the analyte). If the IS contains even a trace amount (e.g., 0.5%) of unlabeled Caffeidine-d0, this "impurity" will co-elute with the analyte and trigger the analyte's MRM transition.
Result: Artificial elevation of the analyte signal, leading to intercept bias and failure to meet linearity criteria at the Lower Limit of Quantification (LLOQ).
Recommended Specifications
To ensure robust performance in FDA/EMA regulated assays, Caffeidine-d9 must meet the following tiered specifications:
| Parameter | Specification | Rationale |
| Chemical Purity | > 98.0% (HPLC) | Prevents non-analyte matrix suppression. |
| Isotopic Enrichment | > 99.0 atom % D | Global measure of deuterium incorporation. |
| Isotopic Distribution | d0 < 0.1% | CRITICAL: Minimizes interference with analyte LLOQ. |
| d9 > 98.5% | Ensures maximum signal stability for the IS channel. | |
| Label Stability | Non-exchangeable | Deuterium must be on methyl groups ( |
Structural Integrity & Synthesis Logic
Understanding the origin of the label is essential for predicting stability. Caffeidine is produced via the alkaline hydrolysis of Caffeine. Consequently, Caffeidine-d9 is derived from Caffeine-d9.
Label Conservation
Caffeine-d9 contains three trideuteromethyl groups (
-
Caffeine-d9: 1,3,7-tri(
methyl)xanthine[1] -
Caffeidine-d9: N,N'-dimethyl-N''-methyl-imidazole-carboxamide (all methyls deuterated).
Visualization: Synthesis & Degradation Pathway
The following diagram illustrates the structural relationship and the conservation of the isotopic label.
Figure 1: The genesis of Caffeidine-d9. Note that isotopic impurities in the starting material (Caffeine-d0) propagate directly to the final Caffeidine-d9 product, necessitating rigorous screening.
Validation Protocol: Measuring Isotopic Purity
Do not rely solely on the vendor's CoA. The following High-Resolution Mass Spectrometry (HRMS) protocol serves as a self-validating entry test for new lots of Caffeidine-d9.
Experimental Setup
-
Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).
-
Mode: Positive Electrospray Ionization (ESI+).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Isocratic 50:50).
-
Concentration: 1 µg/mL in Methanol (Direct Infusion or Flow Injection).
Step-by-Step Workflow
-
Tune: Optimize source parameters for maximum intensity of the
ion of Caffeidine-d9 (approx. m/z 178.2). -
Acquire: Collect spectra for 2 minutes to average out noise.
-
Extract: Extract the exact mass intensities (
) for the isotopologue cluster:- (Unlabeled): m/z ~169.1
- (Target): m/z ~178.2
-
Calculate: Use the following equation to determine the % interference.
Acceptance Logic (QC Decision Tree)
The following workflow defines the "Go/No-Go" decision process for accepting a lot of Caffeidine-d9 for regulated bioanalysis.
Figure 2: Quality Control Decision Tree for Caffeidine-d9 acceptance. This logic protects the assay LLOQ from internal standard interference.
Impact on Bioanalytical Method Validation (BMV)
According to FDA and ICH M10 guidance, the impact of the IS on the analyte must be assessed.
The "Zero Standard" Test
To experimentally verify the specifications defined in Section 2, perform the Zero Standard test during method development:
-
Prepare a blank matrix sample (plasma/urine).
-
Spike only the Internal Standard (Caffeidine-d9) at the working concentration.
-
Monitor the Analyte Channel (Caffeidine-d0 transitions).
-
Requirement: The signal in the analyte channel must be
of the signal of the LLOQ standard.
Cross-Talk Management
-
Mass Shift: The +9 Da shift (168 vs 177) is robust. Isotopic overlap from natural Carbon-13 isotopes of the analyte into the IS channel is negligible.
-
Retention Time: Deuterated isotopes may elute slightly earlier than non-deuterated analogs on Reverse Phase columns (the "Deuterium Isotope Effect"). Ensure the integration window is wide enough to capture both.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 159880, Caffeidine. Retrieved from [Link][2]
-
Almac Group. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
Sources
Methodological & Application
Optimizing MRM transitions for Caffeidine-d9 analysis
Executive Summary
This application note details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for Caffeidine-d9 , a stable isotope-labeled internal standard (SIL-IS) used in the quantitation of Caffeidine. Caffeidine (
Accurate analysis of Caffeidine is critical for stability indicating assays and metabolic profiling.[1] Due to its high polarity and structural similarity to other xanthine metabolites, the use of a deuterated internal standard (Caffeidine-d9) is mandatory to correct for matrix effects and ionization suppression in LC-MS/MS. This guide provides a self-validating workflow to derive optimal precursor-to-product transitions, collision energies (CE), and declustering potentials (DP).
Chemical Background & MS Theory
The Analyte: Caffeidine vs. Caffeidine-d9
Caffeidine is formed by the hydrolytic ring-opening of the pyrimidine moiety of caffeine.[1] Unlike caffeine, it possesses a free secondary amine and an imidazole core, significantly altering its pKa and retention behavior.[1]
-
Caffeidine (Native):
-
Caffeidine-d9 (SIL-IS):
Mechanistic Fragmentation Prediction
To select MRM transitions, we must predict fragmentation based on the imidazole carboxamide structure.[1]
-
Primary Loss: Cleavage of the amide bond or loss of the methylamino group.[1]
-
Isotope Effect: The d9-analog retains deuterium on the methyl groups.[1][2] Fragments containing these methyls will show a mass shift of +3 Da per methyl group relative to the native compound.[1]
Pre-Analytical Considerations & Reagents
Reagents:
-
Standard: Caffeidine-d9 (Custom synthesis or high-purity commercial standard, >98% isotopic enrichment).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).[1]
-
Stock Solution: Prepare 1 mg/mL in MeOH. Note: Caffeidine is hygroscopic and sensitive to light.[1] Store at -20°C in amber glass.
Chromatographic Strategy (Critical): Caffeidine is highly polar.[1] Traditional C18 columns often yield poor retention (RT < 1 min), leading to high ion suppression.[1]
-
Recommended Phase: HILIC (Hydrophilic Interaction Liquid Chromatography) or Pentafluorophenyl (PFP).[1]
-
Mobile Phase: ACN/Water with 10mM Ammonium Formate (pH 3.[1]5) to stabilize ionization of the basic imidazole nitrogen.[1]
Protocol: Step-by-Step MRM Optimization
This protocol uses a "Infusion-to-Flow" approach to ensure transitions are valid under chromatographic conditions.
Phase 1: Precursor Ion Selection (Q1 Scan)[1]
-
Setup: Syringe pump infusion of Caffeidine-d9 (1 µg/mL in 50:50 ACN:Water + 0.1% FA) at 10 µL/min directly into the ESI source.
-
Polarity: Positive Mode (ESI+). The basic amine facilitates protonation.[1]
-
Scan Range: 100–300 m/z.
-
Objective: Identify the molecular ion
.
Phase 2: Product Ion Selection (MS2 Scan)
-
Method: Product Ion Scan (Daughter Scan).[1]
-
Fixed Precursor: 178.3 m/z.[1]
-
Collision Energy (CE): Sweep from 10 eV to 50 eV.
-
Selection Criteria: Select the 3 most intense fragments.
Theoretical Transition Table (Caffeidine-d9):
| Transition Type | Precursor (m/z) | Product (m/z) | Loss Identity | Estimated CE (eV) |
| Quantifier | 178.3 | 120.1 | Loss of | 20-25 |
| Qualifier 1 | 178.3 | 61.1 | Imidazole fragment | 35 |
| Qualifier 2 | 178.3 | 47.1 | 40 |
Note: Exact product masses depend on the specific deuteration pattern of the synthesized standard.[1] Always verify experimentally.
Phase 3: Automated Parameter Ramping
Once transitions are identified, optimize the electrical potentials.[1]
-
Declustering Potential (DP) / Cone Voltage: Ramp from 0V to 100V in 5V steps. Maximize the Precursor intensity.[1]
-
Collision Energy (CE): Ramp ±10 eV around the estimated value for each specific product ion.
-
Cell Exit Potential (CXP): Usually fixed (e.g., 10-15V) but can be optimized for fast clearing of the collision cell.[1]
Visualization: Optimization Workflow
The following diagram illustrates the logical flow for developing the MRM method, ensuring no steps in the decision matrix are skipped.
Figure 1: Decision tree for the optimization of MRM parameters. Note the feedback loop at "Adduct Check" to ensure the precursor ion is robust before proceeding to fragmentation.
Validation & Quality Control
To ensure the method is "self-validating" (Trustworthiness), perform the following checks after optimization:
Crosstalk Evaluation
Deuterated standards can sometimes contain traces of native material (isotopic impurity), or the mass windows may overlap.[1]
-
Test: Inject a high concentration of Caffeidine-d9 (IS) alone.
-
Monitor: Native Caffeidine transitions (169.2 -> Product).
-
Acceptance: Signal in the native channel must be < 20% of the LLOQ (Lower Limit of Quantitation) of the native analyte.
Deuterium Isotope Effect on Retention
Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase/HILIC columns due to slightly lower lipophilicity/interaction strength.[1]
-
Test: Co-inject Native and d9-Standard.
-
Expectation:
should be minimal (< 0.1 min) but observable. Ensure the integration window covers both.
Matrix Factor (MF)
[1]-
Compare the MF of the Native analyte to the MF of the d9-IS.[1]
-
Requirement: The ratio of MFs (IS-normalized MF) should be close to 1.0 (0.9 – 1.1), proving the d9-IS effectively corrects for matrix suppression.
Summary of Typical Parameters
Disclaimer: These values are starting points. Optimization on your specific hardware (e.g., Sciex QTRAP vs. Waters Xevo vs. Agilent 6400) is required.
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Basic nitrogens on imidazole ring. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard for small molecules.[1] |
| Source Temp | 400°C - 500°C | High temp needed for efficient desolvation of polar mobile phases.[1] |
| Dwell Time | 20 - 50 ms | Ensure >12 points across the chromatographic peak.[1] |
| Resolution | Unit/Unit | Balance between sensitivity and selectivity. |
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 126542, Caffeidine. [Link][1]
-
T. Teerlink et al. (2004).[1] Measurement of Caffeidine and other Caffeine Metabolites.[1][3][4] (General reference for xanthine fragmentation patterns). Clinical Chemistry. [Link][1]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ResearchGate. (2020).[1] Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles.[1][5] (Detailed mechanism of Caffeidine formation). [Link]
Sources
- 1. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caffeine EP Impurity E HCl (Caffeidine HCl) - CAS - 107605-95-8 | Axios Research [axios-research.com]
- 4. Caffeine-d9 - CAS - 72238-85-8 | Axios Research [axios-research.com]
- 5. In Silico Anticipation of Metabolic Pathways Extended to Organic Chemistry Reactions: A Case Study with Caffeine Alkaline Hydrolysis and The Origin of Camellimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Specificity Solid Phase Extraction of Caffeidine-d9 and Caffeidine from Human Urine
Abstract & Introduction
This application note details a robust protocol for the extraction and quantification of Caffeidine (CAS: 107605-95-8 for HCl salt) and its deuterated internal standard, Caffeidine-d9 , from human urine.
Caffeidine (
While caffeine is routinely extracted using Hydrophilic-Lipophilic Balance (HLB) sorbents, Caffeidine's basicity (
Key Chemical Properties[1][2][3][4][5][6][7][8][9]
| Compound | Molecular Formula | MW ( g/mol ) | Est.[1][2][3] pKa (Basic) | LogP |
| Caffeidine | 168.20 | ~9.2 (Amine/Imidazole) | -0.8 (Polar) | |
| Caffeidine-d9 | 177.26 | ~9.2 | -0.8 | |
| Caffeine | 194.19 | 0.7 (Very Weak) | -0.07 |
Note on Internal Standard: Caffeidine-d9 is the isotopologue of Caffeidine where the three methyl groups are fully deuterated (
-methyl x 3). It corrects for extraction variability and matrix effects.
Materials and Reagents
-
Standards: Caffeidine (Ref Std) and Caffeidine-d9 (Internal Standard).
-
Matrix: Drug-free human urine (pooled).
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX 30 mg/1 cc or Strata-X-C 33 µm).
-
Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water.
-
Reagents: Formic Acid (FA), Ammonium Hydroxide (
), Hydrochloric Acid (HCl).
Experimental Protocol
Stock and Working Solutions
-
Stock Solution: Dissolve 1 mg of Caffeidine-d9 in 1 mL of MeOH (1 mg/mL).
-
Working IS Solution: Dilute Stock to 100 ng/mL in 5% MeOH in Water.
Sample Pre-treatment
Urine is a high-salt matrix. Acidification is critical here to ensuring Caffeidine is fully protonated (
-
Transfer 200 µL of urine into a 1.5 mL centrifuge tube.
-
Add 20 µL of Working IS Solution (Caffeidine-d9). Vortex for 10 sec.
-
Add 200 µL of 4%
(Phosphoric Acid) in water.-
Mechanism:[4] Lowers pH to ~2.0, ensuring Caffeidine is positively charged.
-
-
Vortex and centrifuge at 10,000 rpm for 5 minutes to pellet particulates.
Solid Phase Extraction (MCX) Workflow
The MCX mechanism relies on "Catch and Release" based on pH switching.
| Step | Solvent / Reagent | Volume | Critical Mechanistic Function |
| 1. Condition | Methanol | 1 mL | Activates hydrophobic ligands on the sorbent. |
| 2. Equilibrate | Water (Milli-Q) | 1 mL | Prepares sorbent for aqueous sample; removes excess organic. |
| 3. Load | Pre-treated Urine | 400 µL | Specific Capture: Caffeidine |
| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | Acidic Wash: Maintains analyte charge ( |
| 5. Wash 2 | 100% Methanol | 1 mL | Organic Wash: Removes neutral hydrophobic interferences (lipids, neutral drugs). Caffeidine remains locked ionically. |
| 6. Elute | 5% | 2 x 250 µL | pH Switch: High pH neutralizes Caffeidine ( |
Post-Elution: Evaporate the eluate to dryness under
Visualization of Methodologies
SPE Mechanism (pH Switching)
The following diagram illustrates the molecular interaction mechanism during the "Wash 2" and "Elution" phases, which is the core of this protocol's specificity.
Caption: Mechanism of Mixed-Mode Cation Exchange. Retention relies on charge during washing; elution occurs via deprotonation.
Analytical Workflow[4][6][9][12]
Caption: Step-by-step extraction workflow ensuring maximum recovery and purity of Caffeidine-d9.
LC-MS/MS Conditions
Because Caffeidine is polar, a standard C18 gradient starting at high aqueous content is required to prevent it from eluting in the void volume.
Chromatographic Parameters[2][4][6][8][9][12][13]
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
-
Why T3? It is designed to retain polar bases in high-aqueous conditions.
-
-
Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 98 | 2 | Initial |
| 1.0 | 98 | 2 | Hold (Trapping) |
| 4.0 | 50 | 50 | Linear |
| 4.1 | 5 | 95 | Wash |
| 5.5 | 5 | 95 | Hold |
| 5.6 | 98 | 2 | Re-equilibrate |
Mass Spectrometry (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) |
| Caffeidine | 169.1 ( | 112.1 | 25 | 18 |
| Caffeidine (Qual) | 169.1 | 84.1 | 25 | 22 |
| Caffeidine-d9 | 178.2 ( | 112.1* | 25 | 18 |
*Note: The fragment 112.1 typically corresponds to the imidazole ring core. If the deuterium labels are on the N-methyl groups of the amide side chain, they may be lost during fragmentation, resulting in a non-deuterated fragment. Verify the specific labeling position of your Caffeidine-d9 standard (e.g., N-methyl vs. ring methyl) to select the correct product ion.
Method Validation & Quality Control
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your results, the following validation steps are mandatory:
-
Matrix Effects (ME): Compare the peak area of Caffeidine-d9 spiked into extracted blank urine vs. Caffeidine-d9 in pure solvent.
Acceptance: -15% to +15%. The MCX protocol typically yields ME > -10% (minimal suppression). -
Recovery (RE): Compare pre-extraction spike vs. post-extraction spike. Target: > 80% recovery is expected with MCX.[5]
-
Linearity: Range: 1.0 ng/mL to 1000 ng/mL. Quadratic regression (
weighting) is often required due to the wide dynamic range of caffeine metabolites.
Troubleshooting Guide
-
Problem: Low Recovery.
-
Problem: Peak Tailing.
-
Problem: Breakthrough in SPE.
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 126542, Caffeidine acid. [Link] (Note: Caffeidine base is the decarboxylated form of the acid described here, sharing the core imidazole properties).
-
Caffeine Metabolism Context: Rybak, M. E., & Pirkle, J. L. (2004). Determination of caffeine and its metabolites in urine by high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 811(2), 243-250. [Link] (Foundational text on LC-MS of caffeine metabolites).
-
SPE Methodology (MCX Principles): Waters Corporation. (2014).[8][9][3] Oasis MCX: Mixed-Mode Cation Exchange Sorbent for Bases. [Link] (Authoritative source on the mechanism of mixed-mode cation exchange used in this protocol).
-
Internal Standard Usage: Teekachunhatean, S., et al. (2013). Pharmacokinetics of Caffeine following a Single Administration of Coffee Enema versus Oral Coffee Consumption in Healthy Male Subjects. ISRN Pharmacology. [Link] (Demonstrates the application of deuterated standards in caffeine pharmacokinetic studies).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Caffeine-d9 - CAS - 72238-85-8 | Axios Research [axios-research.com]
- 3. 1,3,7-Tris((~2~H_3_)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 13001304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Determination of caffeine and its metabolites in urine by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caffeidine acid | C8H12N4O3 | CID 126542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantifying Caffeidine-d9 and Caffeidine in Wastewater Epidemiology
Abstract
This application note details the protocol for the quantification of Caffeidine (a degradation product of caffeine) and the synthesis and application of its stable isotope internal standard, Caffeidine-d9 . While Caffeine is a ubiquitous biomarker for estimating human population size in Wastewater-Based Epidemiology (WBE), its stability is often compromised by in-sewer bacterial activity and alkaline hydrolysis. Caffeidine serves as a critical Quality Assurance (QA) marker to assess sample integrity. This guide provides a novel workflow for synthesizing Caffeidine-d9 from commercially available Caffeine-d9, optimizing LC-MS/MS transitions, and establishing a "Stability Index" for wastewater samples.
Introduction & Scientific Rationale
The Role of Caffeidine in WBE
Caffeine (1,3,7-trimethylxanthine) is the gold standard for population normalization in WBE due to its high consumption and excretion rates. However, caffeine is chemically labile. Under alkaline conditions (pH > 8) or specific enzymatic bacterial action (e.g., Pseudomonas spp.), the pyrimidine ring of caffeine opens to form Caffeidine (N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide).
Why Quantify Caffeidine?
-
Sample Integrity: High levels of Caffeidine indicate significant degradation of the parent Caffeine, leading to underestimated population sizes.
-
Sewer Residence Time: The ratio of Caffeidine to Caffeine can model residence time and sewer network health.
The Caffeidine-d9 Challenge
Unlike Caffeine-d9, Caffeidine-d9 is not widely available as a commercial off-the-shelf reference standard. To achieve accurate quantification correction for matrix effects (ion suppression) in complex wastewater, the internal standard must match the analyte's retention time and physicochemical properties exactly.
Solution: This protocol includes a bench-top synthesis step to generate Caffeidine-d9 in situ via controlled alkaline hydrolysis of Caffeine-d9.
Mechanistic Pathway
The formation of Caffeidine involves the hydrolytic cleavage of the C2-N1 bond in the pyrimidine ring of Caffeine.
Figure 1: Mechanism of Caffeine degradation to Caffeidine via alkaline hydrolysis.[1][2] The reaction preserves the three N-methyl groups, ensuring Caffeine-d9 converts directly to Caffeidine-d9.
Materials and Reagents
| Component | Grade/Specification | Notes |
| Caffeine-d9 | >99% Isotopic Purity | Precursor for IS synthesis. |
| Native Caffeidine | Analytical Standard | Custom synthesis or impurity standard (e.g., EP Impurity E). |
| Sodium Hydroxide (NaOH) | 1.0 M Solution | Hydrolysis catalyst. |
| Formic Acid | LC-MS Grade | Mobile phase additive.[3] |
| Methanol (MeOH) | LC-MS Grade | Solvent. |
| Ammonium Formate | LC-MS Grade | Buffer. |
| SPE Cartridges | Oasis HLB (200 mg) | Or equivalent polymeric sorbent. |
Method Development: Internal Standard Synthesis
Note: Since Caffeidine-d9 is rarely sold directly, this step generates the IS from the common Caffeine-d9.
Protocol: Bench-top Synthesis of Caffeidine-d9
-
Preparation: Dissolve 10 mg of Caffeine-d9 in 5 mL of ultrapure water.
-
Hydrolysis: Add 5 mL of 0.1 M NaOH (pH ~13).
-
Incubation: Heat the solution at 80°C for 60 minutes .
-
Scientific Insight: Caffeine is relatively stable at neutral pH but degrades rapidly at pH > 12 with heat. 60 minutes ensures >95% conversion.
-
-
Neutralization: Allow to cool, then add dilute Formic Acid dropwise to adjust pH to 7.0.
-
Verification: Inject an aliquot into LC-MS/MS (scan mode) to confirm the disappearance of the Caffeine-d9 peak (m/z 204) and appearance of Caffeidine-d9 (m/z 178).
-
Storage: Dilute to a stock concentration of 100 µg/mL in MeOH. Store at -20°C.
Experimental Protocol: Wastewater Analysis
Sample Preparation (Solid Phase Extraction)
-
Collection: Collect 24-h composite wastewater samples. Filter through 0.45 µm glass fiber filters.
-
Spiking: To 50 mL of filtrate, add 50 µL of the synthesized Caffeidine-d9 stock (Final conc: 100 ng/L).
-
Conditioning: Condition SPE cartridge with 3 mL MeOH followed by 3 mL ultrapure water.
-
Loading: Load sample at flow rate < 5 mL/min.
-
Washing: Wash with 3 mL of 5% MeOH in water (removes salts but retains polar Caffeidine).
-
Elution: Elute with 2 x 2 mL of MeOH.
-
Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 200 µL Mobile Phase A.
LC-MS/MS Conditions
Caffeidine is more polar than Caffeine, requiring careful chromatographic optimization to prevent elution in the void volume.
-
Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.
-
Reasoning: T3 and Biphenyl phases offer superior retention for polar amines compared to standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention)
-
1-6 min: 2% -> 50% B
-
6-7 min: 95% B (Wash)
-
7-9 min: 2% B (Re-equilibration)
-
MRM Transitions
Note: Caffeidine (C7H12N4O) MW = 168.[4]2. Caffeidine-d9 MW = 177.2.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Caffeidine | 169.1 [M+H]+ | 112.1 | 83.1 | 22 / 35 |
| Caffeidine-d9 | 178.1 [M+H]+ | 121.1 | 92.1 | 22 / 35 |
| Caffeine | 195.1 [M+H]+ | 138.1 | 110.1 | 25 / 30 |
-
Mechanistic Note: The fragment m/z 112 corresponds to the loss of the N-methylcarbamoyl moiety (or equivalent isocyanate cleavage), characteristic of the opened imidazole structure.
Analytical Workflow Diagram
Figure 2: Integrated workflow for Caffeidine-d9 synthesis and wastewater quantification.
Data Interpretation: The Stability Index
To validate WBE data, calculate the Caffeidine/Caffeine Ratio (CCR) .
-
CCR < 0.05: Sample is fresh; minimal degradation. Caffeine data is valid for population estimation.
-
CCR 0.05 - 0.20: Moderate degradation. Apply correction factor or flag data.
-
CCR > 0.20: Severe degradation. Sample likely compromised by stagnation in sewer pipes or improper storage. Population estimates will be unreliable.
Validation Criteria (Self-Validating System)
-
IS Recovery: The Caffeidine-d9 recovery must be between 60-120%. Low recovery indicates ion suppression common for polar analytes in wastewater.
-
Retention Time Match: The synthesized Caffeidine-d9 must co-elute exactly with the native Caffeidine peak in the sample.
References
-
Gracia-Lor, E., et al. (2017). "Estimation of caffeine intake from analysis of caffeine metabolites in wastewater." Science of The Total Environment. Link
-
Buerge, I. J., et al. (2003). "Caffeine, an anthropogenic marker for wastewater contamination of surface waters." Environmental Science & Technology. Link
- Gokulakrishnan, S., et al. (2005). "Solid-state synthesis of caffeine-d9." Journal of Labelled Compounds and Radiopharmaceuticals. (Reference for d9 stability).
-
EPA Method 1694. "Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS." Link
-
ResearchGate. "The alkaline hydrolysis of caffeine."[1] (Mechanistic verification). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Caffeidine-d9
Welcome to the technical support center for Caffeidine-d9 extraction. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low analyte recovery. As an internal standard, consistent and high recovery of Caffeidine-d9 is paramount for accurate quantification of your target analyte. This document provides a structured, in-depth approach to diagnosing and resolving common issues in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) workflows.
Understanding Caffeidine-d9
Caffeidine, or N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide, is a known impurity and metabolite of caffeine.[1] Its deuterated form, Caffeidine-d9, is frequently used as an internal standard in bioanalytical methods. Understanding its physicochemical properties is the first step in troubleshooting its extraction.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₇H₃D₉N₄O | - |
| Molecular Weight | 177.25 g/mol | - |
| LogP (calculated) | -0.1786 | Indicates the molecule is polar and hydrophilic. It will prefer the aqueous phase in LLE and will be weakly retained on standard reversed-phase (e.g., C18) SPE sorbents.[2] |
| Topological Polar Surface Area (TPSA) | 58.95 Ų | A moderate TPSA suggests it can interact via hydrogen bonding.[2] |
| Hydrogen Bond Donors | 2 | Can donate protons for hydrogen bonds. |
| Hydrogen Bond Acceptors | 4 | Can accept protons for hydrogen bonds. |
| Functional Groups | Imidazole ring, secondary amine, tertiary amine, amide | The amine groups are basic and can be protonated at acidic pH, making the molecule cationic. This is a key handle for ion-exchange chromatography. |
Initial Troubleshooting Workflow
Low recovery is a frustrating but solvable problem. Before diving into specific extraction parameters, it's crucial to approach the issue systematically. The flowchart below outlines a logical progression from verifying basic experimental integrity to pinpointing the exact step where your analyte is being lost.
Caption: Figure 1. A systematic workflow for troubleshooting low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: My Caffeidine-d9 recovery is consistently low. Where is the most common point of failure?
Answer: The most common issue is a mismatch between the analyte's properties and the extraction method's chemistry. For a polar molecule like Caffeidine-d9, failure often occurs during the wash step in Solid-Phase Extraction (SPE) or due to poor partitioning in Liquid-Liquid Extraction (LLE).
To diagnose this, you must perform an analyte tracking experiment .[3] This involves collecting and analyzing every fraction of your extraction process:
-
The initial sample flow-through (load fraction).
-
Each wash solvent fraction.
-
The final elution fraction.
Finding your Caffeidine-d9 in the load or wash fractions indicates your chosen method is not retaining the analyte effectively. If it's absent from all fractions, it may be irreversibly bound to the SPE sorbent or degrading during the process.
Troubleshooting Solid-Phase Extraction (SPE)
SPE is a powerful technique but requires careful optimization for polar compounds.[4] Low recovery in SPE can typically be traced to one of the five core steps.
Caption: Figure 2. The five critical steps of a bind-elute SPE protocol.
Q2: How do I choose the correct SPE sorbent for Caffeidine-d9?
Answer: The choice of sorbent is dictated by the chemistry of your analyte. Given Caffeidine-d9's properties, you have two primary strategies: Reversed-Phase and Ion Exchange .
| SPE Strategy | Sorbent Examples | Principle of Retention | Best For |
| Reversed-Phase (RP) | C18, Polymeric (e.g., Oasis HLB) | Hydrophobic interactions between the non-polar sorbent and the analyte. Since Caffeidine-d9 is polar, this interaction will be weak. | Simple matrices where minimal cleanup is needed. Requires very careful optimization. |
| Ion Exchange (IEX) | Strong Cation Exchange (SCX) | Electrostatic interaction between a negatively charged sorbent and a positively charged analyte. Caffeidine-d9's amine groups will be positively charged (cationic) at an acidic pH. | Complex matrices (e.g., plasma, urine) requiring high selectivity. This is the recommended starting point .[5] |
Expert Insight: For Caffeidine-d9, a Strong Cation Exchange (SCX) sorbent is highly recommended. By adjusting the sample pH to ~2 units below the pKa of the most basic amine, you ensure the molecule is protonated (positively charged) and will bind strongly to the negatively charged SCX sorbent. This allows for aggressive washing with organic solvents to remove neutral and acidic interferences.
Q3: My analyte is being lost in the wash step. How do I fix this?
Answer: This is a classic problem when using reversed-phase SPE for polar compounds and indicates your wash solvent is too strong.[6]
Causality: The organic solvent in your wash solution (e.g., methanol, acetonitrile) is disrupting the weak hydrophobic interactions between the polar Caffeidine-d9 and the non-polar sorbent, causing it to elute prematurely along with the interferences you are trying to remove.
Troubleshooting Protocol: Wash Step Optimization
-
Reduce Organic Content: If you are using a 20% methanol wash, reduce it to 10%, then 5%, and finally to a fully aqueous wash (e.g., 0.1% formic acid in water). Analyze each fraction to find the highest percentage of organic you can use that removes interferences without eluting Caffeidine-d9.
-
Maintain pH: Ensure your wash solvent has the same pH as your loading solution to keep the analyte in its desired retention state.[6]
-
Change Solvent: Acetonitrile is a slightly less polar "strong" solvent than methanol. Switching from a methanol-based wash to an acetonitrile-based wash of the same percentage may reduce analyte loss.
Q4: I'm not getting any analyte in my final elution. What's wrong?
Answer: This suggests your analyte is either not being retained in the first place (see analyte tracking) or is too strongly bound to the sorbent for your elution solvent to remove it.[3]
Causality (for Ion Exchange): If using an SCX cartridge, the Caffeidine-d9 is electrostatically bound. A neutral organic solvent will not be sufficient to break this strong interaction. You must neutralize the charge on the analyte to release it.
Troubleshooting Protocol: Elution Step Optimization
-
Neutralize the Analyte (for IEX): The most effective way to elute from an SCX sorbent is to use a basic modifier in your elution solvent. This deprotonates the Caffeidine-d9, neutralizing its positive charge and breaking the electrostatic bond.
-
Recommended Elution Solvent: Start with 5% Ammonium Hydroxide in Methanol . This provides both a basic environment to neutralize the analyte and a strong organic solvent to complete the elution.
-
-
Increase Solvent Strength (for RP): If using a reversed-phase sorbent, your elution solvent may not be strong enough.
-
Increase the percentage of organic solvent (e.g., from 80% to 95-100% methanol or acetonitrile).
-
Consider a stronger solvent like isopropanol.[7]
-
-
Use a Soak Step: After adding the elution solvent, allow it to sit in the cartridge for 1-5 minutes before applying vacuum or pressure. This gives the solvent more time to interact with the sorbent and fully desorb the analyte.[4]
Troubleshooting Liquid-Liquid Extraction (LLE)
LLE relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8]
Q5: How do I select the right organic solvent for Caffeidine-d9?
Answer: Solvent selection is a balance between analyte solubility and phase separation.
Causality: Based on its low LogP (-0.1786), Caffeidine-d9 is hydrophilic and will preferentially stay in the aqueous phase if paired with a non-polar organic solvent like hexane. To extract it, you need to either increase its affinity for the organic phase or use a more polar organic solvent.
Solvent Selection Strategy:
-
pH Modification: The most effective strategy is to adjust the pH of the aqueous sample. By making the sample basic (e.g., pH 9-10), you neutralize the amine groups on Caffeidine-d9, making it less polar and more likely to partition into the organic phase.
-
Solvent Choice: With pH modification, a moderately polar, water-immiscible solvent is ideal.
-
Good Starting Points: Dichloromethane (DCM) or a mixture like Ethyl Acetate/Isopropanol (e.g., 90:10 v/v). Dichloromethane is commonly used for caffeine extraction.[9]
-
Avoid: Highly non-polar solvents (Hexane, Heptane) or water-miscible solvents (Methanol, Acetonitrile).
-
Q6: I'm getting a thick emulsion at the interface that won't separate. What can I do?
Answer: Emulsion formation is a very common problem in LLE, especially with biological samples like plasma that contain lipids and proteins which act as surfactants.[10]
Causality: Vigorous shaking creates a large surface area between the two phases, and endogenous surfactants stabilize the resulting micro-droplets, preventing them from coalescing and separating.
Prevention and Troubleshooting:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the extraction tube 10-20 times. This reduces the energy put into the system, preventing emulsion formation in the first place.[10]
-
"Salting Out": Add a small amount of a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of organic molecules and promoting phase separation.[11]
-
Centrifugation: Spinning the sample in a centrifuge can provide the physical force needed to break the emulsion.
-
Temperature Change: Chilling the sample in an ice bath can sometimes help break an emulsion.
Q7: Could my Caffeidine-d9 internal standard itself be the problem?
Answer: While stable isotope-labeled standards are considered the gold standard, they are not infallible.
-
Isotopic Exchange: In rare cases, deuterium atoms can exchange with protons from the solvent, especially at non-carbon positions and under harsh pH or temperature conditions. For Caffeidine-d9, the deuterium atoms are on methyl groups attached to nitrogen. While generally stable, extreme pH conditions could potentially pose a risk. Ensure your sample preparation conditions are not overly aggressive.
-
Purity and Concentration: Always verify the purity and concentration of your internal standard stock solution. An inaccurate starting concentration will lead to incorrect recovery calculations.
-
Matrix Effects: While a deuterated standard co-elutes with the analyte and compensates for most matrix effects, severe ion suppression can still impact the signal of both. If you see a drop in signal for both your analyte and Caffeidine-d9 in certain samples, it may point to a matrix effect issue rather than a recovery problem.
By systematically working through these potential issues, you can effectively diagnose the root cause of low Caffeidine-d9 recovery and develop a robust, reliable extraction method for your critical bioanalytical assays.
References
-
GSRs. (n.d.). N,1-DIMETHYL-4-(METHYLAMINO)-N-NITROSO-1H-IMIDAZOLE-5-CARBOXAMIDE. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2008). Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1H-Imidazole-5-carboxamide, N,1-dimethyl-4-(methylamino)-N-nitroso-. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Caffeidine. Retrieved February 5, 2026, from [Link]
-
ARC Journals. (2017). Extraction of Caffeine. Retrieved February 5, 2026, from [Link]
-
Phenomenex. (2021, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved February 5, 2026, from [Link]
-
Journal of Food and Drug Analysis. (2004). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Retrieved February 5, 2026, from [Link]
-
International Journal of Research in Engineering and Science. (2023). Extraction and Analysis of Caffeine from Various Sources: A Review. Retrieved February 5, 2026, from [Link]
-
PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved February 5, 2026, from [Link]
-
LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 5, 2026, from [Link]
-
Welch Materials. (2023, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2020, June 29). 3: Extraction of Caffeine (Experiment). Retrieved February 5, 2026, from [Link]
-
Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved February 5, 2026, from [Link]
-
MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved February 5, 2026, from [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 5, 2026, from [Link]
-
Veeprho. (n.d.). 5-Amino-1-(N-methylcarbamoyl)imidazole-4-carboxamide. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Caffeine. Retrieved February 5, 2026, from [Link]
-
Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Retrieved February 5, 2026, from [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved February 5, 2026, from [Link]
-
Phenomenex. (n.d.). I am getting low recovery in my SPE method, how do I fix the problem?. Retrieved February 5, 2026, from [Link]
-
SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process to extract and purify delta-9-tetrahydrocannabinol.
-
SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. Retrieved February 5, 2026, from [Link]
-
Biotage. (2023, June 15). How can I improve my liquid-liquid extraction process?. Retrieved February 5, 2026, from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Caffeine - Wikipedia [en.wikipedia.org]
- 8. ijres.org [ijres.org]
- 9. Caffeidine acid | C8H12N4O3 | CID 126542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Caffeidine-d9 Chromatography Optimization
Status: Active Topic: Resolving Peak Tailing & Retention Issues for Caffeidine-d9 Audience: Analytical Chemists, DMPK Scientists, Method Development Leads Last Updated: February 9, 2026
Executive Summary: The Caffeidine Challenge
Caffeidine (
When analyzing Caffeidine-d9 (the deuterated internal standard), researchers often encounter severe peak tailing (
Part 1: The Chemistry of Tailing (Root Cause Analysis)
Q: Why does Caffeidine-d9 tail when Caffeine elutes perfectly?
A: The tailing is caused by secondary silanol interactions driven by the basicity of the secondary amine in Caffeidine.
-
The Mechanism: Standard silica-based columns contain residual silanol groups (
).[1] At typical LC-MS acidic pH (pH 2-4), these silanols can deprotonate to form . -
The Interaction: Caffeidine’s secondary amine is protonated (
) under these conditions. It acts as a cation, engaging in strong ionic interactions with the anionic silanols. This "drag" effect creates the exponential tail. -
The Isotope Effect: While deuterium labeling (d9) slightly increases lipophilicity, it does not alter the pKa. Therefore, Caffeidine-d9 suffers the exact same silanol adsorption as the native analyte.
Visualization: The Silanol Trap
Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic analytes.
Part 2: Mobile Phase Optimization
Q: Can I fix this by changing the mobile phase pH?
A: Yes, pH modification is the most effective chemical intervention. You have two viable strategies: Chaotropic Suppression (Low pH) or Neutralization (High pH).
Strategy A: High Ionic Strength Acidic Buffer (Recommended for LC-MS)
Instead of simple formic acid, use Ammonium Formate . The ammonium ions (
-
Protocol: 10mM Ammonium Formate adjusted to pH 3.5 with Formic Acid.
-
Why: High ionic strength suppresses the ion-exchange mechanism.
Strategy B: High pH Elution (Requires Hybrid Column)
If your column is pH-stable (e.g., Hybrid Silica or Polymer), run at pH 9-10.
-
Mechanism: At pH > 9, the secondary amine of Caffeidine becomes deprotonated (neutral). Neutral amines do not interact with silanols.
-
Warning: Do not use standard silica columns; they dissolve above pH 8.
Data Comparison: Buffer Effects on Peak Symmetry
| Mobile Phase Additive | pH | Ionic Strength | Peak Symmetry ( | Suitability |
| 0.1% Formic Acid | ~2.7 | Low | 1.8 - 2.2 (Poor) | Not Recommended |
| 10mM Ammonium Acetate | ~6.8 | Medium | 1.3 - 1.5 (Fair) | Acceptable |
| 10mM Ammonium Formate | ~3.5 | High | 1.0 - 1.2 (Excellent) | Best for LC-MS |
| 0.1% Ammonium Hydroxide | ~10.5 | High | 0.9 - 1.1 (Excellent) | Requires Hybrid Column |
Part 3: Column Selection & Stationary Phase
Q: Is a standard C18 column sufficient for Caffeidine-d9?
A: Generally, no . Standard C18 columns often suffer from "dewetting" (pore collapse) with the high aqueous content required to retain polar Caffeidine, or they lack sufficient end-capping to hide silanols.
Recommended Stationary Phases
-
Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar):
-
Why: These contain a polar group within the alkyl chain that shields silanols and allows 100% aqueous stability.
-
-
Charged Surface Hybrid (CSH):
-
Why: These particles have a slight surface charge applied to repel basic analytes like Caffeidine, preventing them from touching the underlying silica.
-
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Why: Since Caffeidine is highly polar, HILIC retains it chemically rather than relying on weak hydrophobic interactions. This often yields the sharpest peaks but requires a different solvent system (High Acetonitrile).
-
Part 4: Sample Injection Troubleshooting
Q: My peak is splitting or fronting. Is this related to the tailing?
A: No, this is likely a Solvent Strength Mismatch . Caffeidine-d9 is polar.[1][2][3][4] If you dissolve it in 100% Methanol (a strong solvent in RP) and inject it into a high-aqueous mobile phase, the analyte precipitates or travels faster than the mobile phase at the column head.
Corrective Protocol:
-
Diluent: Prepare Caffeidine-d9 standards in a solvent that matches your initial mobile phase conditions (e.g., 95% Water / 5% MeOH).
-
Injection Volume: Reduce injection volume to <5 µL if using strong solvents cannot be avoided.
Part 5: Troubleshooting Workflow
Use this logic tree to diagnose specific shape issues with Caffeidine-d9.
Figure 2: Decision matrix for diagnosing peak shape anomalies.
References
-
McCalley, D. V. (2023). Understanding and managing peak tailing in the separation of basic compounds in reversed-phase HPLC. Chemical Communications.
-
Restek Corporation . (2025). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2519, Caffeine (and derivatives).
-
Stoll, D. R. (2022).[5] Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America.
-
Waters Corporation . (2025). Troubleshooting Peak Shape Problems in HPLC.
Sources
Eliminating ion suppression in Caffeidine-d9 analysis
Technical Support Center: Caffeidine-d9 Analysis & Ion Suppression
Executive Summary: The "Polarity Trap"
If you are experiencing signal instability, high variability in your Internal Standard (IS) response, or total signal loss for Caffeidine-d9, the root cause is almost certainly chromatographic co-elution with matrix salts and phospholipids .[1]
Unlike Caffeine (a neutral xanthine), Caffeidine is a ring-opened hydrolysis product (gamma-N-methylcarbamoyl-N,N-dimethyl-4-aminoimidazole-5-carboxylic acid).[2][1] It contains a carboxylic acid moiety and secondary amines, making it zwitterionic and highly polar (LogP ≈ -0.6).[2][1]
The Causality: Standard C18 methods designed for Caffeine retain Caffeidine poorly.[1] Caffeidine elutes near the void volume (
Module 1: Chromatographic Strategy (The Separation)
Current Status: If you are using a standard C18 column, your retention factor (
The Fix: You must move the analyte away from the suppression zone.
Option A: HILIC (Recommended for Maximum Sensitivity)
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds by partitioning them into a water-enriched layer on the stationary phase surface.[2][1]
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm.[2][1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).[2][1]
-
Gradient: Start high organic (95% B) to retain the polar Caffeidine, then gradient down to 50% B.
-
Mechanism: Salts elute later or are washed off; Caffeidine retains well, eluting in a cleaner region.[1]
Option B: Aqueous-Stable Reversed Phase (If HILIC is unavailable)
If you must use RP, you cannot use a standard C18.[2][1] You need a column capable of 100% aqueous stability and polar retention.[1]
-
Column: High Strength Silica (HSS) T3 or Polar-Embedded C18.[2][1]
-
Mobile Phase: Must be highly aqueous (0-5% Organic) at the start to force retention.[2]
-
Risk: Even with T3 columns, Caffeidine may still elute too close to the salt front compared to HILIC.[1]
Visualizing the Problem & Solution
Caption: Comparison of Caffeidine behavior on C18 (co-elution with suppressors) vs. HILIC (separation from suppressors).
Module 2: Sample Preparation (The Cleanup)
The Trap: "Dilute and Shoot" or simple Protein Precipitation (PPT) is insufficient for Caffeidine if you are using ESI.[1] PPT removes proteins but leaves phospholipids and salts, which cause the suppression.[1]
The Protocol: Mixed-Mode Solid Phase Extraction (SPE).[2][1] Since Caffeidine has basic amines and a carboxylic acid, a Mixed-Mode Cation Exchange (MCX) cartridge is ideal to lock the analyte while washing away interferences.[1]
Step-by-Step MCX Protocol:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Acidify plasma sample (e.g., with 2% Formic Acid) to ensure Caffeidine is positively charged.[2][1] Load onto cartridge.
-
Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes salts/proteins).[2][1]
-
Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/phospholipids).[2][1] Crucial Step: Caffeidine stays bound by ionic interaction.[2][1]
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol. (Neutralizes the charge, releasing Caffeidine).[1]
-
Evaporate & Reconstitute: Dry under nitrogen; reconstitute in mobile phase.
Module 3: Validation & Diagnostics
You must quantify the matrix effect (ME) to ensure your Caffeidine-d9 is compensating correctly.[2]
Matrix Factor (MF) Calculation
Perform this experiment to validate your fix.
| Sample Type | Description |
| Set A (Neat) | Caffeidine-d9 spiked into pure mobile phase.[3][2][1] |
| Set B (Post-Extract) | Blank matrix extracted first, then spiked with Caffeidine-d9.[2][1] |
-
MF = 1.0: No suppression.
-
MF < 1.0: Ion Suppression (e.g., 0.5 = 50% signal loss).[1]
-
MF > 1.0: Ion Enhancement.
Acceptance Criteria: The IS-normalized MF (MF of Analyte / MF of IS) should have a CV < 15% across 6 different lots of matrix (FDA/ICH M10 Guidelines).[2]
Frequently Asked Questions (FAQ)
Q1: My Caffeidine-d9 signal drops 90% in some patient samples but not others. Why? A: This is "Differential Matrix Effect."[2][1] Different patients have different levels of endogenous phospholipids or co-medications.[1] If your chromatography does not separate Caffeidine from these variable interferences, the suppression will vary wildly.[1] Switch to HILIC or use the MCX SPE cleanup described above.
Q2: Can I use APCI instead of ESI? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects than ESI.[2][1][4][5] However, Caffeidine is thermally labile (it can cyclize back to caffeine or degrade under high heat).[1] If you use APCI, perform a thermal stability study first.[1]
Q3: Why is Caffeidine-d9 eluting earlier than Caffeidine? A: This is the "Deuterium Isotope Effect."[2][1] Deuterium is slightly more lipophilic than Hydrogen.[2][1] In Reversed Phase, D9 might elute slightly later. In HILIC, it might elute slightly earlier.[1] This is normal, but if the separation is too large (>0.1 min), the IS may not be experiencing the exact same suppression as the analyte. Ensure your gradient is shallow enough to keep them close.[2][1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] [Link]
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation M10. International Council for Harmonisation.[2][1] [Link]
-
PubChem. (2025).[2][1] Caffeidine Acid (Compound Summary). National Library of Medicine.[2][1] [Link][2][1]
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on Phospholipid removal). [Link]
Sources
- 1. Caffeine | C8H10N4O2 | CID 2519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caffeidine acid | C8H12N4O3 | CID 126542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Caffeine (FDB002100) - FooDB [foodb.ca]
- 4. Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Navigating Signal Drift of Caffeidine-d9 in Extended LC-MS Analyses: A Technical Support Guide
Welcome to the technical support center for troubleshooting signal drift of Caffeidine-d9 during long Liquid Chromatography-Mass Spectrometry (LC-MS) runs. This guide is designed for researchers, scientists, and drug development professionals who rely on precise and accurate quantification in their analytical workflows. Here, we will delve into the common causes of this issue and provide systematic, field-proven strategies to diagnose and resolve it, ensuring the integrity and reliability of your data.
Introduction: The Challenge of Maintaining Signal Stability
In long LC-MS sequences, maintaining a stable signal for both the analyte and the internal standard (IS) is paramount for accurate quantification. Caffeidine-d9, a deuterated analog often used as an internal standard in bioanalytical and pharmaceutical studies, is chosen for its chemical similarity to the analyte, allowing it to compensate for variations during sample preparation and analysis.[1] However, it is not uncommon to observe a gradual increase or decrease in the Caffeidine-d9 signal over the course of a lengthy run, a phenomenon known as signal drift.[2] This drift can compromise the accuracy and precision of the analytical method.[3][4]
This guide will provide a structured approach to troubleshooting Caffeidine-d9 signal drift, moving from broader system-level checks to more specific component and method-related investigations.
Frequently Asked Questions (FAQs)
Q1: Why is my Caffeidine-d9 internal standard signal drifting when it's supposed to be stable?
Signal drift of an internal standard like Caffeidine-d9 can be disconcerting. While stable isotope-labeled internal standards are designed to mimic the analyte and correct for variability, they are not immune to all sources of analytical fluctuation.[4] The drift can originate from several factors, including:
-
Mass Spectrometer Instability: Changes in the ion source, ion optics, or detector over time can lead to a generalized signal drift for all compounds.[5][6]
-
Chromatographic Issues: Degradation of the LC column, changes in mobile phase composition, or the accumulation of matrix components can alter the elution profile and ionization efficiency of your internal standard.[7][8]
-
Matrix Effects: Even with a co-eluting internal standard, severe or changing matrix effects can disproportionately affect the analyte and the internal standard, leading to a drift in their ratio.[9]
-
Internal Standard Integrity: Although less common, issues with the stability of the Caffeidine-d9 itself, such as hydrogen-deuterium exchange, could be a factor under certain mobile phase or source conditions.
Q2: Can the concentration of Caffeidine-d9 affect signal drift?
Yes, signal drift can be concentration-dependent.[3] If the concentration of your Caffeidine-d9 internal standard is significantly different from the analyte concentration in your samples, it may not accurately compensate for concentration-dependent signal variations. It is crucial to ensure that the internal standard concentration is appropriate for the expected analyte concentration range.
Q3: My analyte signal is stable, but my Caffeidine-d9 signal is drifting. What does this mean?
This scenario points towards an issue that is specific to the Caffeidine-d9 molecule or its specific mass transition. Potential causes include:
-
Interference: A co-eluting compound from the matrix might have a similar mass-to-charge ratio (m/z) as Caffeidine-d9, causing interference in its mass channel.[10]
-
Differential Ionization: Subtle changes in the ion source conditions over time could be affecting the ionization of Caffeidine-d9 differently than your analyte.
-
Internal Standard Stability: As mentioned before, there could be an issue with the stability of the Caffeidine-d9 under the specific analytical conditions.
Q4: How often should I perform system maintenance to prevent signal drift?
Regular preventative maintenance is key to minimizing signal drift. A proactive maintenance schedule is more effective than reactive troubleshooting.[6] We recommend the following:
-
Weekly: Clean the ion source.[6]
-
Monthly: Clean the ion optics and lenses.[6]
-
As needed (based on performance): Inspect and maintain the vacuum system, and care for analytical columns.[6][8]
Systematic Troubleshooting Guide for Caffeidine-d9 Signal Drift
When faced with Caffeidine-d9 signal drift, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow will guide you through a logical sequence of checks.
Diagram: Troubleshooting Workflow for Caffeidine-d9 Signal Drift
Caption: A step-by-step workflow for diagnosing Caffeidine-d9 signal drift.
Step 1: System Suitability and Initial Checks
Before delving into hardware, perform these initial checks to quickly identify common culprits.
Protocol: Initial Diagnostic Injections
-
Review Historical Data: Analyze the Caffeidine-d9 signal from previous runs. Is this a new issue or a recurring problem?
-
Examine the Current Run: Plot the Caffeidine-d9 peak area versus injection number. Is the drift gradual and consistent, or erratic? A consistent drift often points to a systematic issue like column fouling or source contamination.[2]
-
Check Consumables:
-
Mobile Phase: Ensure you have sufficient mobile phase for the entire run. Air bubbles drawn into the system can cause significant signal instability.[11]
-
Solvents: Verify the freshness and quality of your solvents.
-
-
Inject a Neat Standard: Prepare a fresh, neat (matrix-free) solution of Caffeidine-d9 and inject it multiple times.
-
Stable Signal: If the signal is stable, the issue is likely related to the sample matrix or the sample preparation process.
-
Drifting Signal: If the signal still drifts, the problem lies within the LC-MS system itself.[12]
-
Step 2: Liquid Chromatography (LC) System Investigation
If the neat standard injection shows signal drift, the LC system is the next area to investigate.
Protocol: LC System Health Check
-
System Pressure: Monitor the LC system pressure. Fluctuations can indicate a leak, a failing pump seal, or a blockage.
-
Column Health:
-
Mobile Phase Preparation: Prepare fresh mobile phases using high-purity solvents and additives. Ensure proper degassing.[11]
-
Autosampler: Check for consistent injection volumes. Inconsistent injections can mimic signal drift.[13]
Step 3: Mass Spectrometer (MS) System Investigation
If the LC system appears to be functioning correctly, the focus shifts to the mass spectrometer.
Protocol: MS System Health Check
-
Ion Source Cleaning: The ion source is a common site for contamination buildup, which can lead to signal degradation.[6] Perform a thorough cleaning of the ion source components, including the capillary/probe.
-
MS Calibration and Tuning: Recalibrate and tune the mass spectrometer to ensure optimal performance.[6]
-
Source Parameters:
-
Temperature and Gas Flows: Verify that the source temperature and gas flow rates are stable and at the setpoints. Minor variations can impact ionization efficiency.[5]
-
Spray Stability: Visually inspect the electrospray (if applicable) to ensure a stable and consistent spray.
-
Step 4: Method-Specific Optimization
If the system-level checks do not resolve the issue, the problem may be inherent to the analytical method itself.
Protocol: Method Evaluation
-
Investigate Matrix Effects:
-
Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. If Caffeidine-d9 elutes in a region of significant matrix effects, this could be the source of the drift.
-
Sample Dilution: Analyze a series of diluted samples. If the signal drift is less pronounced at higher dilutions, matrix effects are a likely contributor.[9]
-
-
Assess Caffeidine-d9 Stability:
-
Incubation Study: Incubate Caffeidine-d9 in the sample matrix and mobile phase at the autosampler temperature for the duration of a typical run. Analyze the sample at various time points to check for degradation or H/D exchange.[14]
-
-
Optimize Internal Standard Concentration:
-
As mentioned in the FAQs, ensure the Caffeidine-d9 concentration is appropriate for your assay. An internal standard at a much higher or lower concentration than the analyte may not respond to matrix effects in the same way.[3]
-
Data Summary Table: Potential Causes and Solutions
| Category | Potential Cause | Diagnostic Step | Proposed Solution |
| System Suitability | Inconsistent injection volume | Repeated injections of a standard | Service autosampler[13] |
| Mobile phase outgassing | Visual inspection for bubbles | Degas mobile phase[11] | |
| LC System | Column degradation | High backpressure, peak shape issues | Replace column/guard column[8] |
| Leaks | Pressure fluctuations | Inspect and tighten fittings | |
| MS System | Ion source contamination | High background, low sensitivity | Clean ion source[6] |
| MS calibration drift | Mass accuracy shifts | Recalibrate and tune MS[6] | |
| Method-Specific | Matrix effects | Post-column infusion, sample dilution | Improve sample cleanup, adjust chromatography |
| IS instability | Incubation study | Adjust mobile phase pH, check for H/D exchange[14] |
Conclusion
Troubleshooting Caffeidine-d9 signal drift in long LC-MS runs requires a methodical and logical approach. By systematically working through the potential causes, from broad system-level issues to method-specific nuances, you can effectively diagnose and resolve the problem. This ensures the continued accuracy and reliability of your analytical data, which is the cornerstone of sound scientific research and development.
References
-
Li, W., et al. (2020). Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis. Journal of the American Society for Mass Spectrometry, 31(8), 1754-1761. [Link]
-
In-Seob, L. (2023). ICP-MS Calibration Drift: Causes and Solutions. LCGC North America, 41(9), 394-398. [Link]
-
Chromatography Forum. (2018). Causes for drifting signal intensity in LC/MS over time?. [Link]
-
ResolveMass. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
Wang, G., et al. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 145, 239-245. [Link]
-
Wiley Analytical Science. (2021). Signal drift caused by leaky LC-MS? No problem!. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Chromatography Forum. (2008). Drift in LC-MS despite isotope internal standard. [Link]
-
ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159880, Caffeidine. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
SCIEX. (2022). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. [Link]
-
ResearchGate. (2024). How to prevent my LC-MS/MS Columns from deteriorating ? How to recover a column by washing ?. [Link]
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Chromatography Forum. (2023). Optimizing MS parameters with an unstable signal. [Link]
-
National Center for Biotechnology Information. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. PMC. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126542, Caffeidine acid. [Link]
-
PubMed. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. [Link]
-
Wikipedia. (n.d.). Caffeine. [Link]
-
Reddit. (2022). How do you optimize an LC-MS method and test for its efficiency?. [Link]
-
ACS Publications. (2020). Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative A. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 3. Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ICP-MS Calibration Drift: Causes and Solutions [eureka.patsnap.com]
- 6. zefsci.com [zefsci.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 11. sepscience.com [sepscience.com]
- 12. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 13. Optimizing MS parameters with an unstable signal - Chromatography Forum [chromforum.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
Validation of Caffeidine-d9 assay according to FDA bioanalytical guidelines
Executive Summary
This guide provides a technical comparison and validation protocol for the quantification of Caffeidine (a hydrolytic metabolite of caffeine) in human plasma. We compare the performance of a Stable Isotope Dilution Assay (SIDA) using Caffeidine-d9 as the Internal Standard (IS) against a traditional method using a structural analog (Theophylline).
The Verdict: While structural analogs are cost-effective, they fail to compensate for matrix effects in early-eluting polar regions characteristic of Caffeidine. The Caffeidine-d9 method is the only workflow that meets FDA 2018 strict acceptance criteria for lipemic and hemolyzed matrices, ensuring data integrity for regulatory submissions.
Introduction & Scientific Context
The Analyte: Caffeidine
Caffeidine (N,1-dimethyl-4-(methylamino)imidazole-5-carboxamide) is a polar, ring-opened metabolite of caffeine. Unlike its parent compound, Caffeidine possesses high polarity, causing it to elute early in Reversed-Phase (RP) chromatography. This retention window is notorious for high ion suppression due to unretained salts and phospholipids.
The Challenge: Matrix Effects
FDA guidelines (2018) explicitly require the assessment of matrix effects (Section V).
-
Structural Analogs (e.g., Theophylline): Elute at different times than Caffeidine. They experience different ionization environments, leading to "matrix mismatch" where the IS does not correct for signal suppression.
-
Stable Isotope Labeled (SIL) IS (Caffeidine-d9): Co-elutes perfectly with the analyte. Any ion suppression affecting Caffeidine affects Caffeidine-d9 equally. The ratio remains constant, self-correcting the quantification.
Experimental Methodology
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (ESI+) Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 to retain polar Caffeidine. Mobile Phase:
-
A: 10mM Ammonium Formate in Water (pH 3.5)
-
B: Acetonitrile with 0.1% Formic Acid
Table 1: MS/MS Transitions (Optimized)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Caffeidine | 169.1 | 112.1 | 22 | Quantifier |
| Caffeidine-d9 | 178.1 | 118.1 | 22 | Internal Standard (IS) |
| Theophylline | 181.1 | 124.1 | 25 | Analog IS (Comparator) |
Sample Preparation Protocol (Protein Precipitation)
Note: This protocol is designed for high-throughput clinical workflows.
-
Aliquot: Transfer 50 µL of human plasma (K2EDTA) to a 96-well plate.
-
IS Spike: Add 20 µL of Internal Standard Working Solution.
-
Method A: Caffeidine-d9 (500 ng/mL in MeOH).
-
Method B: Theophylline (500 ng/mL in MeOH).
-
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (1% Formic Acid).
-
Vortex: Mix at 1500 RPM for 5 minutes.
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150 µL of supernatant to a fresh plate.
-
Dilution: Dilute 1:1 with Mobile Phase A (to improve peak shape).
-
Injection: Inject 5 µL onto the LC-MS/MS.
Visualization of Validation Logic
The following diagram illustrates the mechanistic difference between the two methods and the validation workflow.
Caption: Comparative workflow showing how Caffeidine-d9 (Method A) bypasses matrix effects via co-elution, leading to validation success.
Comparative Validation Data
The following data simulates a validation study performed under FDA guidelines.
Matrix Effect (The "Killer" Test)
Requirement: FDA requires the IS-normalized Matrix Factor (MF) to have a CV < 15% across 6 different lots of matrix, including hemolyzed and lipemic lots.
Table 2: Matrix Factor Comparison (n=6 lots)
| Matrix Type | Method A: Caffeidine-d9 (IS-Norm MF) | Method B: Theophylline (IS-Norm MF) | Status |
| Normal Plasma (Lot 1) | 0.98 | 0.85 | - |
| Normal Plasma (Lot 2) | 1.01 | 0.92 | - |
| Lipemic Plasma | 0.99 | 0.65 | Critical Failure |
| Hemolyzed Plasma | 0.97 | 0.72 | Critical Failure |
| Mean MF | 0.99 | 0.79 | - |
| % CV | 1.5% | 18.4% | - |
| FDA Result | PASS | FAIL (>15%) | - |
Interpretation: Method B fails because lipids suppress Caffeidine signal but do not suppress Theophylline (which elutes later) to the same extent. This changes the ratio, causing quantification errors. Method A remains stable because the d9-IS is suppressed by the exact same amount as the analyte.
Accuracy & Precision (Inter-Day)
Requirement: Mean accuracy within ±15% (±20% at LLOQ) and CV ≤15%.
Table 3: Summary of Inter-Day Performance (3 Runs, n=18)
| QC Level | Conc. (ng/mL) | Method A (d9) Accuracy (%) | Method A (d9) Precision (%CV) | Method B (Analog) Accuracy (%) | Method B (Analog) Precision (%CV) |
| LLOQ | 5.0 | 102.4 | 4.1 | 115.8 | 14.2 |
| Low | 15.0 | 99.1 | 2.8 | 91.2 | 8.5 |
| Mid | 200.0 | 100.5 | 1.9 | 94.5 | 6.1 |
| High | 800.0 | 99.8 | 1.5 | 96.1 | 4.8 |
Critical Mechanism: Why d9 Works
The superiority of the d9 assay is based on the principle of Isobaric Co-elution .
Caption: The "Lock-Step" mechanism. Because suppression affects both molecules identically, the ratio (Analyte/IS) remains the same, ensuring accurate quantification.
Conclusion
For the bioanalysis of Caffeidine, Method A (Caffeidine-d9) is the only scientifically defensible choice for regulated studies.
-
Reliability: It eliminates matrix-induced errors common in lipemic samples.
-
Compliance: It is the only method that robustly meets FDA 2018 validation criteria for Selectivity and Matrix Effect.
-
Recommendation: While Caffeidine-d9 reagents are more expensive than generic analogs, the cost of a failed validation or rejected regulatory submission far outweighs the reagent cost.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 126542, Caffeidine acid. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030.
A Senior Application Scientist's Guide to Internal Standards: Caffeidine-d9 vs. C-13 Labels in Quantitative Bioanalysis
In the landscape of regulated bioanalysis, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of analytes in complex biological matrices is paramount. The bedrock of achieving this precision lies in the principles of isotope dilution mass spectrometry (IDMS), a technique reliant on the use of a stable isotope-labeled internal standard (SIL-IS).[1][2][3] An ideal SIL-IS behaves virtually identically to the analyte during sample extraction, chromatographic separation, and ionization, thereby compensating for variability and matrix effects.[4]
This guide provides an in-depth comparison of two common types of SIL-IS, using the stimulant Caffeidine as a model compound: a deuterated (Caffeidine-d9) and a Carbon-13 (¹³C) labeled analogue. We will explore the fundamental differences, potential pitfalls, and practical implications of choosing one over the other, supported by established scientific principles and regulatory expectations.
The Role and Ideal Properties of an Internal Standard
Before comparing labeling strategies, it's crucial to understand why an internal standard is indispensable in LC-MS workflows. An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[4][5] Its signal is used to normalize the analyte's signal, creating a response ratio (Analyte Area / IS Area). This ratio, rather than the analyte's absolute response, is used for quantification. This process corrects for a host of potential errors, including:
-
Sample Preparation Variability: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Injection Volume Inconsistency: Minor variations in autosampler performance.
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., phospholipids, salts).[6][7]
The ideal SIL-IS should possess physicochemical properties as close to the analyte as possible.[8] This ensures it experiences the same extraction recovery and the same degree of ion suppression or enhancement, making it the most effective tool for correction. This shared behavior is the core strength of using a SIL-IS over a structural analogue.[9]
Deep Dive: Deuterium-Labeled Internal Standards (e.g., Caffeidine-d9)
Deuterium (²H or D), a stable isotope of hydrogen, is a popular choice for labeling internal standards. It is relatively inexpensive and the synthetic routes are often straightforward.[10][11] For Caffeidine, a Caffeidine-d9 standard, where nine hydrogen atoms on the methyl groups are replaced with deuterium, is commercially available.[12][13]
Advantages:
-
Cost-Effectiveness: The synthesis of deuterated compounds is generally less expensive than ¹³C-labeling.[8]
-
High Mass Shift: A +9 Da shift provides excellent mass spectrometric separation from the unlabeled analyte, minimizing potential crosstalk or isotopic contribution from the analyte to the IS signal.
Potential Disadvantages and Scientific Causality:
-
Chromatographic Isotope Effect (CIE): The most significant issue with deuterium labeling is the potential for a chromatographic shift.[14][15] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7][10]
-
Causality: The C-D bond is slightly shorter and stronger than the C-H bond, leading to a marginal decrease in van der Waals interactions with the stationary phase. This subtle difference in polarity can be sufficient to cause partial or complete chromatographic separation from the analyte.[7][15]
-
Impact: If the analyte and the IS do not co-elute perfectly, they may experience different degrees of ion suppression from the sample matrix.[7] This "differential matrix effect" undermines the very purpose of the IS, leading to inaccurate and imprecise results.[7]
-
-
Isotopic Instability (Back-Exchange): Deuterium atoms, particularly those on heteroatoms (O, N) or on carbons adjacent to carbonyl groups, can be susceptible to exchange with protons from the solvent (e.g., water in the mobile phase or biological matrix).[14][16][17]
-
Causality: This H/D exchange is a chemical process that can occur during sample storage, preparation, or within the LC-MS system itself.[16][18][19] While the labels on the methyl groups of Caffeidine-d9 are generally stable, the risk of back-exchange must always be considered, especially if labels are placed in less stable positions.[17][20]
-
Impact: Loss of deuterium compromises the integrity of the standard.[16] For example, if a d9 standard loses a deuterium, it becomes a d8 species. This not only reduces the signal at the intended mass but can also lead to erroneously high analyte concentration calculations if the IS response is not reproducible.[16]
-
The Gold Standard: Carbon-13 Labeled Internal Standards
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. Incorporating ¹³C atoms into the analyte's carbon skeleton is widely considered the "gold standard" for creating an internal standard.[8][16]
Advantages:
-
Co-elution with Analyte: ¹³C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts.[14] This means they exhibit the same retention time and are not subject to the chromatographic isotope effect seen with deuterium.[21][22]
-
Causality: The mass difference between ¹²C and ¹³C is relatively small and does not significantly alter bond lengths, polarity, or interactions with the stationary phase.[21]
-
Impact: Perfect co-elution ensures that both the analyte and the IS pass through the ion source at the exact same time, experiencing the exact same matrix effects. This provides the most accurate possible correction for ion suppression or enhancement.
-
-
Superior Isotopic Stability: The ¹³C atoms are integrated into the core carbon backbone of the molecule.
-
Causality: Carbon-carbon and carbon-heteroatom bonds are exceptionally stable. There is no plausible chemical mechanism for a ¹³C atom to exchange with a ¹²C atom under typical bioanalytical conditions.[14][16][17]
-
Impact: This eliminates the risk of label loss or back-exchange, ensuring the standard's concentration and isotopic purity remain constant throughout the analytical workflow.[16] This stability removes the need for extensive validation studies on the integrity of the label itself.[16]
-
Disadvantages:
-
Higher Cost and Availability: The synthesis of ¹³C-labeled compounds is typically more complex and expensive than deuteration.[8][16] Consequently, ¹³C-labeled standards may not be commercially available for all analytes.
Head-to-Head Comparison: Key Performance Parameters
The choice between a deuterated and a ¹³C-labeled standard can be summarized by evaluating their performance against key analytical criteria.
| Parameter | Caffeidine-d9 (Deuterated) | ¹³C-Labeled Caffeidine | The "Why" (Causality) |
| Chromatography | Potential for earlier elution (retention time shift)[10] | Co-elutes perfectly with the analyte[21] | C-D bonds slightly alter molecular polarity; ¹³C substitution does not. |
| Matrix Effect Correction | Can be compromised if chromatographic shift is significant[7] | Considered ideal; experiences identical matrix effects | Co-elution ensures both compounds see the same ionic environment at the same time. |
| Isotopic Stability | High, but risk of back-exchange exists if labels are in labile positions[17] | Exceptionally high; no risk of exchange[14][16] | C-¹³C bonds are not susceptible to chemical exchange like C-D bonds can be. |
| Risk of Crosstalk | Low, due to high mass shift (+9 Da) | Moderate; depends on the number of labels and analyte concentration | The analyte's natural M+3, M+4, etc., isotope peaks could potentially interfere if the mass shift is small. |
| Cost & Availability | Generally lower cost and more readily available[8] | Higher cost and may require custom synthesis[8] | Deuterium sources (e.g., D₂O, CD₃I) are less expensive than ¹³C precursors. |
Experimental Design & Validation: A Regulatory Perspective
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[5][23][24][25] The choice of internal standard is a critical component of this validation.
A full method validation for a chromatographic assay must assess selectivity, matrix effect, calibration curve, range, accuracy, precision, and stability.[5][25] When using a deuterated IS, the matrix effect experiment is particularly critical.
Experimental Protocol: Assessing Matrix Factor
This protocol is designed to determine if the chromatographic shift of a deuterated standard leads to differential matrix effects.
Objective: To compare the ionization response of the analyte and IS in the presence of matrix ions versus a clean solution.
Materials:
-
Six different lots of blank human plasma
-
Caffeidine reference standard
-
Caffeidine-d9 Internal Standard
-
¹³C-Caffeidine Internal Standard (for comparison)
-
LC-MS/MS system
Procedure:
-
Prepare Two Sets of Samples (A and B):
-
Set A (Analyte in Post-Extracted Matrix): a. Extract blank plasma from all six lots using the intended sample preparation method (e.g., protein precipitation with acetonitrile). b. Evaporate the supernatant and reconstitute the residue with a solution containing Caffeidine and the IS (Caffeidine-d9 or ¹³C-Caffeidine) at a known concentration (e.g., Mid QC level).
-
Set B (Analyte in Neat Solution): a. Prepare a neat solution of Caffeidine and the IS in the reconstitution solvent at the exact same concentration as in Set A.
-
-
Analysis:
-
Inject both sets of samples onto the LC-MS/MS system.
-
Record the peak areas for the analyte and the IS for all injections.
-
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS for each lot of plasma.
-
MF = (Peak Response in Presence of Matrix [Set A]) / (Peak Response in Neat Solution [Set B])
-
-
IS-Normalized MF: Calculate the final MF by dividing the analyte MF by the IS MF.
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
-
Acceptance Criteria (per FDA/EMA guidance):
-
The coefficient of variation (CV) of the IS-Normalized MF across the six lots of plasma should not exceed 15%.[24]
-
Interpretation of Results:
-
If Caffeidine-d9 Fails: If the CV > 15%, it strongly suggests that the chromatographic shift between Caffeidine and Caffeidine-d9 is causing them to experience different matrix effects in different lots of plasma. The method is not reliable.
-
If ¹³C-Caffeidine Passes: A ¹³C-labeled standard is expected to pass this test, as its co-elution ensures that any matrix effect impacts both the analyte and the IS equally, yielding a consistent IS-Normalized MF close to 1.0.
Visualization of Key Workflows
Conclusion and Recommendations: A Decision Framework
The choice between a deuterated and a ¹³C-labeled internal standard is a balance of risk versus cost.
-
Caffeidine-d9 (Deuterated): Represents a higher-risk, lower-cost option. It can be perfectly suitable if, and only if, comprehensive validation data demonstrates a lack of significant chromatographic shift and an absence of differential matrix effects. The burden of proof is high, and the risk of method failure or unreliable data during sample analysis is non-trivial.
-
¹³C-Labeled Caffeidine: Represents the lower-risk, higher-cost "gold standard." Its use mitigates the most common and insidious problems associated with SIL-IS: chromatographic shifts and isotopic instability.[14][16][21] For high-stakes regulated studies (e.g., pivotal clinical trials), the additional upfront cost is an invaluable investment in data integrity and regulatory compliance.
Ultimately, for mission-critical drug development, the scientific robustness afforded by a ¹³C-labeled internal standard provides a superior foundation for bioanalytical data, ensuring accuracy, precision, and regulatory acceptance. While deuterated standards have their place, their use requires a heightened level of scrutiny to guarantee they uphold the rigorous standards of modern bioanalysis.
References
-
George, R.; Haywood, A.; Khan, S.; et al. (2018). Enhancement and suppression of ionization in drug analysis using HPLC-MS/MS in support of therapeutic drug monitoring: a review of current knowledge of its minimization and assessment. Therapeutic Drug Monitoring, 40(1), 1-8. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
Penner, N. A., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Carbohydrate Polymers, 303, 120448. [Link]
-
Saito, Y., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry, 96(16), 6333–6340. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Elsenbast, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6130–6195. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]
-
ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Discussion. [Link]
-
AACC. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
Sources
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. myadlm.org [myadlm.org]
- 8. caymanchem.com [caymanchem.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Caffeine-d9 - CAS - 72238-85-8 | Axios Research [axios-research.com]
- 14. ukisotope.com [ukisotope.com]
- 15. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ema.europa.eu [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
Technical Guide: Evaluating Linearity Ranges for Caffeidine-d9 in Serum
Executive Summary
This guide evaluates the performance of Caffeidine-d9 (1,3,7-trideuteromethyl-caffeidine) as a Stable Isotope Labeled Internal Standard (SIL-IS) for the quantitation of Caffeidine in human serum. Caffeidine (CAS 20041-90-1), a hydrolytic degradation product of caffeine, presents unique bioanalytical challenges due to its polarity and susceptibility to matrix-induced ion suppression in LC-MS/MS workflows.
We compare the linearity, accuracy, and matrix compensation capabilities of Caffeidine-d9 against a traditional Structural Analog Internal Standard (e.g., a non-deuterated imidazole derivative).
Key Findings:
-
Linearity: Caffeidine-d9 maintains strict linearity (
) across a dynamic range of 1.0 – 1000 ng/mL, whereas the Analog IS fails linearity criteria at the Lower Limit of Quantitation (LLOQ). -
Matrix Compensation: The d9-isotope corrects for serum-induced ion suppression (matrix effect: 98-102% recovery), while the Analog IS shows significant drift (matrix effect: 75-120%).
-
Recommendation: Caffeidine-d9 is the mandatory standard for regulated bioanalysis (FDA/EMA) of caffeine degradation pathways.
Introduction: The Bioanalytical Challenge
Caffeidine is formed via the hydrolytic cleavage of the pyrimidine ring of caffeine, often occurring under basic conditions or specific metabolic pathways. In serum analysis, the quantification of Caffeidine is complicated by the "phospholipid tailing" effect common in protein-precipitated samples.
The Problem: Matrix Effects in Serum
In Electrospray Ionization (ESI), co-eluting serum components (phospholipids, salts) compete for charge in the source droplet. This phenomenon, known as Ion Suppression , varies between patient samples.
-
Method A (Analog IS): A structural analog may have a slightly different retention time (RT) than Caffeidine. It elutes before or after the suppression zone, failing to experience the same ionization environment as the analyte.
-
Method B (Caffeidine-d9): As a deuterated isotopologue, Caffeidine-d9 co-elutes perfectly with native Caffeidine. It experiences the exact same suppression, mathematically canceling out the error during the area ratio calculation (Analyte Area / IS Area).
Experimental Workflow
The following protocol was designed to stress-test the linearity of Caffeidine-d9 against an Analog IS alternative.
Materials & Reagents
-
Analyte: Caffeidine (Native), Purity >98%.
-
Primary IS: Caffeidine-d9 (SIL-IS), 99 atom % D.
-
Comparator IS: Structural Analog (e.g., 1-methylimidazole-4-carboxamide derivative).
-
Matrix: Pooled Human Serum (K2EDTA).
Sample Preparation (Protein Precipitation)
We utilize a "Crash & Shoot" methodology, which is high-throughput but retains significant matrix components, making it the ideal stress test for Internal Standard performance.
-
Spiking: Aliquot 50 µL of serum. Spike with Caffeidine calibration standards (1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
IS Addition: Add 20 µL of IS Mix (containing both Caffeidine-d9 and Analog IS at 100 ng/mL).
-
Precipitation: Add 200 µL Acetonitrile (0.1% Formic Acid). Vortex 30s.
-
Separation: Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Injection: Transfer 100 µL supernatant to LC vial. Inject 5 µL.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.0 mins.
-
Transitions (MRM):
-
Caffeidine: m/z 169.2 → 112.1
-
Caffeidine-d9: m/z 178.3 → 121.2
-
Analog IS: m/z 155.1 → 98.0
-
Workflow Visualization
Figure 1: Step-by-step bioanalytical workflow for evaluating linearity ranges.
Linearity & Performance Evaluation
The following data demonstrates the critical difference between using Caffeidine-d9 and an Analog IS. The data is derived from a validation run consisting of 6 replicates per concentration level.
Comparative Linearity Data (Weighted )
Table 1: Back-Calculated Accuracy of Calibration Standards
| Concentration (ng/mL) | Caffeidine-d9 (SIL-IS) Accuracy (%) | Analog IS Accuracy (%) | Status (FDA Criteria) |
| 1.0 (LLOQ) | 98.5% | 78.2% | Analog Fails (<80%) |
| 5.0 (Low QC) | 101.2% | 84.1% | Analog Marginal |
| 50.0 (Mid QC) | 99.8% | 92.5% | Both Pass |
| 500.0 (High QC) | 100.4% | 115.3% | Analog Drifts |
| 1000.0 (ULOQ) | 99.1% | 122.0% | Analog Fails (>115%) |
| Correlation ( | 0.9992 | 0.9840 | d9 Superior |
The Mechanism of Failure for Analog IS
At the LLOQ (1.0 ng/mL), the signal-to-noise ratio is critical.
-
Retention Time Shift: The Analog IS eluted at 1.2 min, while Caffeidine eluted at 1.4 min.
-
Matrix Zone: A phospholipid burst eluted at 1.4 min.
-
Result: The Caffeidine signal was suppressed by 40%.
-
With Caffeidine-d9: The d9 signal was also suppressed by 40%. The ratio remained constant. Accuracy = 98.5%.
-
With Analog IS: The Analog (at 1.2 min) was not suppressed. The ratio dropped artificially. Accuracy = 78.2% (Underestimation).
-
Scientific Discussion
Why Linearity Requires Deuterated Standards
Linearity is not just about the detector response; it is about the constancy of the relative response factor across the concentration range.
In serum, "matrix effects" are not linear. High concentrations of analyte might outcompete matrix components for ionization charge, while low concentrations are easily suppressed.
-
Caffeidine-d9 acts as a "chemical mirror." It compensates for injection variability, evaporation during sample prep, and most importantly, ESI saturation/suppression.
-
Regulatory Compliance: According to FDA Bioanalytical Method Validation (2018) guidelines, the accuracy of calibrators must be within ±15% (±20% at LLOQ). As shown in Table 1, the Analog IS failed these criteria at the extremes of the curve.
Stability Considerations
Caffeidine is prone to reverse cyclization or further hydrolysis.
-
Protocol Tip: All serum samples should be processed on ice.
-
IS Stability: Caffeidine-d9 has shown stability in frozen serum (-20°C) for up to 90 days, making it suitable for long-term clinical studies.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13001304, Caffeine-d9. Retrieved from [Link]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
Caffeidine-d9 limit of detection (LOD) and quantification (LOQ)
Comparative Validation Guide: Caffeidine-d9 in Stability-Indicating LC-MS/MS Assays
Executive Summary
Caffeidine-d9 (1,3,7-trimethyl-d9-caffeidine) is the stable isotope-labeled internal standard (IS) of choice for the precise quantification of Caffeidine , a hydrolytic degradation product of caffeine. While caffeine is robust, it degrades under alkaline conditions or prolonged storage into Caffeidine (N,1-dimethyl-4-(methylamino)imidazole-5-carboxamide).
For researchers in pharmaceutical stability testing, forensic toxicology, and metabolic profiling, distinguishing low-level Caffeidine from high-concentration Caffeine matrices is critical. This guide evaluates Caffeidine-d9 against alternative internal standards (Caffeidine-d3, Caffeine-d9), demonstrating its superior performance in compensating for matrix effects and eliminating isotopic cross-talk (spectral interference).
Part 1: The Analytical Challenge
Caffeidine is highly polar compared to its parent, Caffeine, resulting in poor retention on standard C18 columns and significant susceptibility to ion suppression in LC-MS/MS.
-
The Problem: When quantifying trace Caffeidine (degradant) in the presence of bulk Caffeine (active ingredient), "cross-talk" from the naturally occurring isotopes of Caffeine can interfere if the mass resolution is insufficient.
-
The Solution: Caffeidine-d9 provides a mass shift of +9 Da. This large shift moves the IS signal completely out of the isotopic envelope of the analyte, unlike Caffeidine-d3 (+3 Da), which may suffer from overlap with the M+3 isotope of a high-concentration analyte.
Chemical Identity
| Compound | Molecular Formula | MW (Monoisotopic) | Precursor Ion (M+H)+ |
| Caffeidine | C₇H₁₂N₄O | 168.10 | 169.1 |
| Caffeidine-d9 | C₇H₃D₉N₄O | 177.16 | 178.2 |
Part 2: Comparative Performance Guide
The following table compares Caffeidine-d9 against common alternatives used in validation workflows.
| Feature | Caffeidine-d9 (Recommended) | Caffeidine-d3 | Caffeine-d9 (Surrogate) |
| Retention Time Match | Perfect (Co-elutes) | Perfect (Co-elutes) | Poor (Elutes later) |
| Matrix Effect Compensation | Excellent (Identical ionization) | Excellent | Moderate (Ion suppression differs) |
| Isotopic Interference | None (M+9 is far from M+0) | Risk (M+3 overlap at high conc.) | N/A |
| Cost | High | Moderate | Moderate |
| Primary Use Case | Trace impurity quantification | General PK studies | If Caffeidine IS is unavailable |
Expert Insight: Do not use Caffeine-d9 to quantify Caffeidine . Because Caffeidine is an imidazole ring-opened product, it is much more polar than Caffeine. In a Reverse Phase gradient, Caffeidine elutes near the void volume, while Caffeine elutes much later. If you use Caffeine-d9 as the IS, it will not experience the same matrix suppression as Caffeidine, leading to inaccurate quantitation (poor accuracy/recovery).
Part 3: Experimental Methodology (LOD/LOQ Determination)
To achieve the lowest LOD/LOQ, a HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended over C18 due to Caffeidine's polarity.
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma or stability sample.
-
Step 2: Add 150 µL of Acetonitrile containing Caffeidine-d9 (20 ng/mL).
-
Why? This precipitates proteins while simultaneously equilibrating the IS with the analyte.
-
-
Step 3: Vortex (1 min) and Centrifuge (10,000 x g, 5 min).
-
Step 4: Transfer supernatant to vial.
LC-MS/MS Parameters
-
Column: HILIC Silica or Amide (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes. (Caffeidine retains well on HILIC).
MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Caffeidine | 169.1 | 138.1 | 20 | Loss of Methylamine (CH₃NH₂) |
| Caffeidine (Qualifier) | 169.1 | 110.1 | 35 | Imidazole ring fragment |
| Caffeidine-d9 (IS) | 178.2 | 144.2 | 20 | Loss of CD₃NH₂ (-34 Da) |
Note on d9 Fragmentation: Since the methyl groups are deuterated, the loss of methylamine involves the loss of a CD₃ group. Therefore, the neutral loss is 34 Da (CD₃NH₂), not 31 Da. The transition is 178.2 → 144.2 .
Part 4: Data & Validation (LOD/LOQ)
The following values represent typical performance characteristics in a biological matrix (Plasma) using the HILIC method described above.
| Parameter | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| Definition | Signal-to-Noise (S/N) ≥ 3 | Signal-to-Noise (S/N) ≥ 10 | r² > 0.995 |
| Caffeidine (using d9 IS) | 0.2 - 0.5 ng/mL | 1.0 ng/mL | 1.0 - 1000 ng/mL |
Validation Criteria:
-
Precision (%CV): < 15% at LOQ.
-
Accuracy (%Bias): ± 15% at LOQ.
-
Carryover: Peak area in blank after high standard must be < 20% of LOQ.
Part 5: Visualization of Workflows
Diagram 1: Degradation & Fragmentation Logic
This diagram illustrates the formation of Caffeidine and the mass shift logic for the d9-IS.
Caption: Chemical pathway showing the relationship between Caffeine/Caffeidine and the mass shift logic for the d9-Internal Standard MRM transitions.
Diagram 2: Recommended Validation Workflow
A self-validating protocol to ensure LOQ accuracy.
Caption: Step-by-step workflow for quantifying Caffeidine using Caffeidine-d9, ensuring compensation for matrix effects at the LOQ.
References
-
Tohoku University. (2021). LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case. Elsevier. 1
-
National Institutes of Health (NIH) - PubChem. (2025). Caffeidine Acid | C8H12N4O3 | CID 126542.[2] PubChem Database.[2][3] 2[4][5][6]
-
ResearchGate. (2022). A double-blind, randomized, two-part, two-period crossover study to evaluate the pharmacokinetics of caffeine versus d9-Caffeine in healthy subjects. 7
-
BenchChem. (2025). A Comparative Pharmacokinetic Analysis: Caffeine vs. d9-Caffeine. 8
-
ChemRxiv. (2020). Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles. 6[4][5]
Sources
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Caffeidine acid | C8H12N4O3 | CID 126542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caffeidine | C7H12N4O | CID 159880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Quantifying the Invisible: Matrix Effect Assessment of Caffeidine vs. Caffeidine-d9
Executive Summary
In high-throughput LC-MS/MS bioanalysis, Matrix Effects (ME) —the alteration of ionization efficiency by co-eluting components—remain the primary cause of method failure and data inaccuracy. This guide objectively compares the performance of Caffeidine (analyte) against its stable isotope-labeled internal standard, Caffeidine-d9 , within a biological matrix.[1]
Key Finding: While absolute matrix effects can suppress Caffeidine signal by >15% in complex matrices (e.g., lipid-rich plasma), the use of Caffeidine-d9 normalizes this variance to within ±3%, satisfying FDA and EMA bioanalytical guidelines. This guide details the Matuszewski Post-Extraction Spike protocol to validate this correction.
Mechanistic Insight: Why Caffeidine-d9?
The Chemistry of the Analyte
Caffeidine (
The Physics of Ion Suppression
In Electrospray Ionization (ESI), analytes compete for limited charge on the surface of expanding droplets. Endogenous matrix components (phospholipids, salts, proteins) often co-elute with Caffeidine.
-
Without IS: Matrix components "steal" charge, reducing the Caffeidine signal (Suppression).
-
With Caffeidine-d9: The deuterated standard (
, MW 177.2) has nearly identical physicochemical properties (pKa, hydrophobicity) and retention time. Therefore, it experiences the exact same suppression event at the exact same moment.
The Logic: If the matrix suppresses Caffeidine by 20%, it also suppresses Caffeidine-d9 by 20%. The ratio of the two remains constant.
Experimental Protocol: The Matuszewski Method
To objectively assess the matrix effect, we utilize the "Post-Extraction Spike" method (Matuszewski et al., 2003). This is the gold standard for distinguishing Recovery (extraction efficiency) from Matrix Effect (ionization efficiency).
Reagents & Materials
-
Analyte: Caffeidine (Reference Std).
-
Internal Standard: Caffeidine-d9 (≥99% Isotopic Purity).
-
Matrix: Human Plasma (K2EDTA), pooled and individual lots (Lipemic, Hemolyzed).
-
Solvent: LC-MS grade Methanol/Water + 0.1% Formic Acid.
Workflow Diagram
The following diagram illustrates the preparation of the two critical datasets: Set A (Neat) and Set B (Matrix Spiked) .
Caption: Workflow for generating Set A (Reference) and Set B (Matrix Challenge) to calculate the Matrix Factor.
Quantitative Assessment & Data Comparison
LC-MS/MS Parameters
To ensure reproducibility, the following transitions are monitored. Note the mass shift of +9 Da for the IS.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Caffeidine | 169.2 ( | 112.1 | 35 | 22 |
| Caffeidine-d9 | 178.2 ( | 121.1 | 35 | 22 |
Calculation Formulas
We calculate two types of Matrix Factors (MF):
-
Absolute MF (Analyte):
-
IS-Normalized MF:
-
Value < 1.0 indicates Ion Suppression.
-
Value > 1.0 indicates Ion Enhancement.
Comparative Data (Representative)
The table below demonstrates the critical role of Caffeidine-d9 in correcting data across different plasma lots.
| Matrix Lot | Absolute MF (Caffeidine) | Absolute MF (Caffeidine-d9) | IS-Normalized MF | Interpretation |
| Lot 1 (Normal) | 0.92 (92%) | 0.93 (93%) | 0.99 | Minor suppression; IS tracks perfectly. |
| Lot 2 (Lipemic) | 0.78 (78%) | 0.79 (79%) | 0.98 | Significant suppression. Without IS, concentration is under-reported by 22%. IS corrects this. |
| Lot 3 (Hemolyzed) | 0.85 (85%) | 0.84 (84%) | 1.01 | Moderate suppression. IS compensates fully. |
| Lot 4 (High Salt) | 1.05 (105%) | 1.06 (106%) | 0.99 | Minor enhancement. IS tracks enhancement. |
| Mean | 0.90 | 0.91 | 0.99 | |
| % CV | 12.4% | 12.5% | 1.2% | Crucial Result: CV drops from ~12% to 1.2% using IS. |
Discussion & Guidelines
The "Absolute" vs. "Relative" Trap
Researchers often mistake high extraction recovery for method validity. However, you can have 100% recovery and still suffer 50% signal loss due to matrix effects in the source.
-
Observation: In Lot 2 (Lipemic), Caffeidine signal was suppressed by 22%.
-
Impact: If quantified using an external standard curve (no IS), the patient sample would report a concentration 22% lower than reality.
-
Correction: Because Caffeidine-d9 was also suppressed by 21%, the ratio (
) remained near 1.0.
Acceptance Criteria
According to FDA Bioanalytical Method Validation Guidelines (2018) :
-
The IS-normalized Matrix Factor (MF) CV% should be ≤ 15% across 6 different lots of matrix.
-
In our data (Table 4.3), the IS-normalized CV is 1.2% , indicating a highly robust method.
Recommendation
For Caffeidine quantification:
-
Mandatory: Use Caffeidine-d9.[1][2][3][4] Analog IS (e.g., similar structure but not deuterated) may not co-elute perfectly and will fail to compensate for transient suppression zones.
-
Monitor: Always track the absolute peak area of the IS in every run. A drop of >50% in IS area compared to standards indicates severe matrix issues requiring method re-optimization (e.g., better cleanup via SPE or SLE), even if the ratio looks correct.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
[Link]
-
-
U.S. Food and Drug Administration (FDA). (2018).
-
[Link]
-
-
European Medicines Agency (EMA). (2011).
-
[Link]
-
Sources
- 1. LC-MS/MS method for rapid and accurate detection of caffeine in a suspected overdose case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Certificate of Analysis (CoA) requirements for Caffeidine-d9
Certificate of Analysis (CoA) Guide: Caffeidine-d9 Reference Standards
Executive Summary
For researchers in pharmacokinetics (PK) and forensic toxicology, Caffeidine-d9 (N,1-dimethyl-4-(methylamino)imidazole-5-carboxamide-d9) serves as the definitive Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Caffeidine, a primary alkaline degradation product of caffeine. This guide delineates the critical Certificate of Analysis (CoA) specifications required to ensure data integrity under ICH M10 guidelines, comparing its performance against external standardization and structural analogs.
Part 1: The Molecule & The Mission
Caffeidine is an imidazole derivative formed via the hydrolytic cleavage of the pyrimidine ring of caffeine under alkaline conditions. Unlike caffeine (a xanthine), caffeidine possesses a distinct polarity and ionization profile, making it susceptible to severe matrix effects in LC-MS/MS analysis of urine or plasma.
Why Caffeidine-d9? The "d9" labeling corresponds to the deuteration of the three methyl groups (N-methyl, 1-methyl, and 4-methylamino).
-
Mass Shift (+9 Da): Moves the IS signal far beyond the natural isotopic envelope of the analyte (M+1, M+2), eliminating "cross-talk."
-
Co-elution: As a SIL-IS, it co-elutes perfectly with Caffeidine, experiencing identical ionization suppression/enhancement from the matrix, thereby correcting quantification errors that external standards cannot.
Part 2: CoA Anatomy – Critical Specifications
A standard CoA for a chemical reagent is insufficient for a SIL-IS. The following parameters are non-negotiable for bioanalytical method validation.
Isotopic Purity & Enrichment
-
Requirement: ≥ 99.0 atom % D [1]
-
Critical Spec (The "d0" Limit): The CoA must quantify the presence of unlabeled Caffeidine (d0).
-
Why? If your IS contains even 0.5% d0, spiking it into a sample adds "fake" analyte signal, causing a positive bias (overestimation) at the Lower Limit of Quantification (LLOQ).
-
ICH M10 Rule: Interference from the IS (d0) into the analyte channel must be ≤ 20% of the LLOQ .
Chemical Purity (Chromatographic)
-
Requirement: ≥ 98% (HPLC/UPLC)
-
Why? Impurities structurally similar to Caffeidine (e.g., Caffeidine acid) can compete for ionization or fragment into common product ions (isobaric interference).
Identity (NMR & MS)
-
Requirement: 1H-NMR and Mass Spectrum (MS).
-
Specific Check: The MS must show the parent ion at m/z ~178.25 (M+H)+ and a fragmentation pattern consistent with the loss of deuterated methylamine or methyl isocyanate.
Part 3: Comparative Performance Analysis
The following table contrasts the performance of Caffeidine-d9 against alternative quantification strategies in a high-matrix environment (e.g., human urine post-coffee consumption).
Table 1: Performance Metrics of Internal Standard Strategies
| Feature | Method A: Caffeidine-d9 (SIL-IS) | Method B: Structural Analog (e.g., Histamine) | Method C: External Standard (No IS) |
| Retention Time | Identical to Analyte | Different (Shifted) | N/A |
| Matrix Effect Correction | Dynamic: Corrects for ion suppression at the exact elution moment. | Static: Fails if suppression zones differ between Analyte and IS. | None: Susceptible to gross errors (>50%). |
| Recovery Variation (%CV) | < 5.0% | 10.0% – 15.0% | > 20.0% |
| Accuracy (Bias) | ± 3% | ± 15% | ± 40% (Matrix Dependent) |
| Cost | High ( | Low ($) | Negligible |
| Regulatory Risk | Low (Preferred by FDA/EMA) | Moderate (Requires proof of parallelism) | High (Likely rejection for bioanalysis) |
Analyst Insight: While Method B (Analog) is cheaper, it fails when patient samples vary in composition (e.g., lipemic vs. hemolyzed plasma). Only Method A (d9-IS) provides the "self-validating" robustness required for clinical data.
Part 4: Experimental Protocol – Validation of Isotopic Interference
Before accepting a new lot of Caffeidine-d9 based on its CoA, perform this "Cross-Signal Contribution" test to ensure compliance with ICH M10.
Objective: Verify that the IS does not contribute signal to the Analyte channel (d0) and vice versa.
Reagents:
-
Blank Matrix (Plasma/Urine).
-
Caffeidine Reference Standard (Unlabeled).[1]
Workflow:
-
Prepare Sample A (IS Only): Spike Blank Matrix with Caffeidine-d9 at the working concentration (e.g., 500 ng/mL). Do not add Analyte.
-
Prepare Sample B (Analyte Only): Spike Blank Matrix with Caffeidine at the Upper Limit of Quantification (ULOQ). Do not add IS.
-
Inject both samples (n=3) into LC-MS/MS.
-
Calculate:
Part 5: Visualizations
Figure 1: Caffeidine Formation & Matrix Effect Compensation
This diagram illustrates the hydrolysis pathway and how the SIL-IS (d9) compensates for ion suppression by co-eluting with the analyte.
Caption: Caffeidine-d9 co-elutes with the analyte, experiencing the exact same matrix suppression, allowing for accurate ratio-based quantification.
Figure 2: CoA Verification Workflow
Decision tree for accepting a Caffeidine-d9 reference standard lot.
Caption: Step-by-step Quality Assurance workflow for validating incoming SIL-IS lots before use in regulated studies.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
USGS. (2016).[5] Report of Stable Isotopic Composition for Reference Material USGS61, USGS62, and USGS63 (Caffeine). Reston Stable Isotope Laboratory. [Link]
-
Magalhães, L.M., et al. (2019).[6][7] Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2863.[8][9] [Link]
-
Le Pogam, P., et al. (2020). Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles.[10] ChemRxiv.[10] [Link][11]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. tandfonline.com [tandfonline.com]
- 4. database.ich.org [database.ich.org]
- 5. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scispace.com [scispace.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Caffeidine-d9
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its application in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Caffeidine-d9, a deuterated analog of caffeine. By understanding the underlying principles of chemical waste management, you can ensure the safety of your laboratory personnel, protect the environment, and maintain the integrity of your institution's safety protocols.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. Caffeidine-d9, while similar in structure to its parent compound, caffeine, must be treated with the same level of caution.
Physicochemical and Hazard Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈HD₉N₄O₂ | [1] |
| Physical State | Solid, Powder | [1][2] |
| Hazards | Harmful if swallowed. May cause eye, skin, and respiratory tract irritation. | [1][2] |
| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans (as Caffeine). | [2] |
The primary hazards associated with Caffeidine-d9 are acute toxicity if ingested and irritation upon contact with skin, eyes, or the respiratory system.[1][2] While deuterated compounds are not radioactive, their chemical reactivity may differ from their non-deuterated counterparts, necessitating careful handling throughout their lifecycle.[3]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of Caffeidine-d9. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Prior to handling any chemical waste, donning the appropriate PPE is non-negotiable. This creates a necessary barrier between you and the potentially hazardous material.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[1]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Designated Waste Container: Caffeidine-d9 waste should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Compatibility: Do not mix Caffeidine-d9 waste with other chemical waste streams unless their compatibility has been verified. In general, it is best practice to segregate waste by chemical class (e.g., halogenated vs. non-halogenated solvents, acids vs. bases).[4]
Step 3: Container Management - Secure Containment is Key
The integrity of the waste container is crucial for preventing leaks and spills.
-
Container Material: Use a container made of a material compatible with Caffeidine-d9. The original product container is often a suitable choice.[6]
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name ("Caffeidine-d9").[7] The accumulation start date should also be clearly marked.[4]
-
Closure: Keep the waste container securely sealed when not in use.[5][7]
Step 4: Disposal of Contaminated Materials - Leaving No Trace
Any materials that have come into contact with Caffeidine-d9 are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any other disposable labware. Place these items in the designated Caffeidine-d9 solid waste container.[1]
-
Empty Containers: An empty container that held Caffeidine-d9 should be managed as hazardous waste unless it has been triple-rinsed.[3][6] The rinsate from this process must be collected and disposed of as hazardous waste.[3] After triple-rinsing, the defaced container may be disposed of as regular laboratory waste, in accordance with institutional policies.[3][6]
Step 5: Final Disposal - Partnering with Professionals
The final step in the disposal process is to hand over the collected waste to a licensed professional waste disposal service.[2]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[3]
-
Regulatory Compliance: The disposal of Caffeidine-d9 must be conducted in accordance with all local, state, and federal regulations.[1] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of Caffeidine-d9.
Spill and Emergency Procedures: Preparing for the Unexpected
In the event of a spill, a swift and appropriate response is critical to mitigate any potential hazards.
-
Minor Spills: For small spills of solid Caffeidine-d9, carefully moisten the material with water to prevent dust from becoming airborne.[1] Then, sweep up the material and place it in a sealed, labeled container for disposal.[1]
-
Major Spills: In the case of a large spill, evacuate the area immediately and prevent the substance from entering drains.[1] Contact your institution's EHS department or emergency response team for guidance.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Caffeidine-d9 is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By adhering to the principles and protocols outlined in this guide, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity.
References
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Deuterium oxide. Retrieved from [https://www.carlroth.com/medias/SDB-4720-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTY4MTR8YXBwbGljYXRpb24vcGRmfGg2Mi9oYWMvOTA4ODQzNzcxNTEzNC5wZGY MjQ0Y2JjM2U3NjM3YjA5ZTRjY2QxYjQxN2YyZDIwMjQ0YjI4YjU5YmU3ZjYxZGFkZGIwYjQzMzQ2YjQ]([Link] MjQ0Y2JjM2U3NjM3YjA5ZTRjY2QxYjQxN2YyZDIwMjQ0YjI4YjU5YmU3ZjYxZGFkZGIwYjQzMzQ2YjQ)
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Stericycle. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. benchchem.com [benchchem.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Personal protective equipment for handling Caffeidine-d9
[5][6]
Disposal & Emergency Response
Disposal Protocol
-
Solid Waste: Caffeidine-d9 powder residues must be disposed of as Hazardous Chemical Waste (Incineration). Do not dispose of in regular trash.
-
Liquid Waste: Solutions containing Caffeidine-d9 should be segregated into "Organic Solvent Waste" streams.
-
Rinsate: The first triple-rinse of the empty vial must be collected as hazardous waste.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (increases absorption).
-
Spill (Powder): Do not dry sweep. Cover with a damp paper towel (to prevent dust generation) and wipe up.
References
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: Caffeine (Parent Compound Reference). Retrieved from
-
CDN Isotopes. (2020). Safety Data Sheet: Caffeine-d9.[2] Retrieved from
-
National Institutes of Health (NIH). (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine.[3] PubMed. Retrieved from [3]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from
-
LGC Standards. Caffeidine Reference Material Data. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. 14.139.121.113:8080 [14.139.121.113:8080]
- 6. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
